Methyl oleanolate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-24,32H,10-19H2,1-8H3/t21-,22-,23+,24-,28-,29+,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXWOKJOAGWCSN-JBYJGCOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938142 | |
| Record name | Methyl 3-hydroxyolean-12-en-28-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1724-17-0 | |
| Record name | Methyl oleanolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3beta)-3-hydroxyolean-12-en-28-oate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxyolean-12-en-28-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (3β)-3-hydroxyolean-12-en-28-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Isolating Methyl Oleanolate: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical guide for the isolation of methyl oleanolate from plant sources. Primarily targeting researchers, scientists, and professionals in drug development, this document outlines detailed methodologies for extraction, purification, and derivatization, supported by quantitative data and visual workflows.
Introduction
This compound, a methyl ester of the pentacyclic triterpenoid oleanolic acid, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects. While oleanolic acid is abundant in the plant kingdom, this compound is less commonly found naturally and is often synthesized from its acid precursor. This guide details the comprehensive process of obtaining pure this compound, from the extraction of oleanolic acid from various plant sources to its subsequent methylation and purification.
Plant Sources and Extraction of Oleanolic Acid
The initial and most critical step is the efficient extraction of oleanolic acid from plant material. A variety of techniques are available, each with its own advantages in terms of yield, efficiency, and environmental impact.
Promising Plant Sources
Several plant species have been identified as rich sources of oleanolic acid. The selection of the plant material is a key factor that influences the overall yield of the final product.
| Plant Species | Part Used | Reported Yield of Oleanolic Acid | Citation |
| Eugenia caryophyllus (Clove) | Flower Buds | 1.8 g / 100 g dry matter (1.8%) | [1] |
| Lantana camara | Roots | 1.23% (dry weight) | |
| Olea europaea (Olive) | Leaves | Not explicitly quantified in the provided search results, but noted as a significant source. | |
| Hedyotis diffusa | Whole Plant | 0.917 mg / g dry plant (0.0917%) |
Extraction Methodologies
The choice of extraction method depends on factors such as the nature of the plant material, the desired yield, and available laboratory equipment.
A simple and widely used method involving the soaking of the plant material in a suitable solvent at room temperature.
Protocol:
-
Grind the dried plant material to a coarse powder.
-
Suspend the powder in 95% ethanol.
-
Allow the mixture to stand at room temperature for a specified period (e.g., 24-72 hours) with occasional agitation.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract under reduced pressure to obtain the crude oleanolic acid.
A continuous extraction method that offers higher efficiency than maceration.
Protocol:
-
Place the powdered plant material in a thimble within the Soxhlet apparatus.
-
Use a suitable solvent, such as methanol or diethyl ether.
-
Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the plant material, extracting the desired compounds.
-
Continue the extraction for a defined period (e.g., 3-24 hours).
-
Evaporate the solvent from the collected extract to yield the crude product.
A modern and rapid extraction technique that utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
Protocol for Lantana camara roots:
-
Suspend the powdered root material in a mixture of chloroform and methanol (60:40, v/v).
-
Irradiate the mixture with microwaves at a power of 600 W for 6 minutes at 50°C.
-
Filter the extract and evaporate the solvent to obtain the crude oleanolic acid. This method has been reported to yield up to 1.23% oleanolic acid from Lantana camara roots.
An environmentally friendly method that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.
Protocol for Hedyotis diffusa:
-
Pack the dried and ground plant material into the extraction vessel.
-
Pressurize the system with CO2 to 28.2 MPa and heat to 56°C.
-
Introduce 80% aqueous ethanol as a cosolvent (12.5% of the total solvent).
-
Perform a dynamic extraction for 110 minutes.
-
Depressurize the system to precipitate the extracted compounds. This method yielded 0.917 mg/g of oleanolic acid from Hedyotis diffusa.
Synthesis of this compound
Once a crude extract rich in oleanolic acid is obtained, the next step is the conversion to its methyl ester, this compound.
Fischer Esterification
A classic and effective method for the esterification of carboxylic acids.
Protocol:
-
Dissolve the crude oleanolic acid extract in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reflux the mixture for several hours (e.g., 2-16 hours) to drive the reaction to completion. A longer reaction time of 16 hours in methanolic HCl has been shown to achieve complete conversion.[2]
-
After cooling, neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.
-
Extract the this compound into an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain crude this compound.
Purification of this compound
The crude this compound obtained after synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities from the initial plant extract.
Column Chromatography
A fundamental technique for the separation of compounds based on their differential adsorption to a stationary phase.
Protocol:
-
Stationary Phase: Silica gel is the most commonly used adsorbent.
-
Column Packing: The silica gel can be packed as a slurry in a non-polar solvent (wet packing) or as a dry powder followed by the solvent (dry packing).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent and carefully load it onto the top of the column.
-
Mobile Phase (Elution): A gradient of solvents with increasing polarity is typically used. A common starting point is a non-polar solvent like n-hexane, with a gradual increase in a more polar solvent such as ethyl acetate or chloroform. The optimal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis. For oleanolic acid and its derivatives, mixtures of hexane:ethyl acetate or chloroform:methanol are often effective.[3]
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC to identify the fractions containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to yield purified this compound.
Crystallization
The final step to obtain highly pure this compound is crystallization.
Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A systematic approach to finding a suitable solvent involves testing small amounts of the compound in various solvents of different polarities (e.g., hexane, ethyl acetate, acetone, methanol, ethanol). Solvent mixtures, such as hexane/ethyl acetate or methanol/water, can also be effective.
-
Dissolution: Dissolve the purified this compound in a minimal amount of the hot crystallization solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Workflow and Biological Context
To aid in the understanding of the experimental process and the biological relevance of this compound, the following diagrams are provided.
Oleanolic acid and its derivatives, including this compound, are known to interact with various cellular signaling pathways. One of the most studied is the Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress.
Conclusion
This guide provides a comprehensive overview of the isolation of this compound from plant sources, encompassing extraction, chemical modification, and purification. By following the detailed protocols and understanding the underlying principles, researchers can effectively obtain high-purity this compound for further investigation into its promising biological activities. The provided workflows and pathway diagrams serve as valuable visual aids for both experimental planning and conceptual understanding.
References
- 1. Economically viable isolation and characterization of oleanolic acid from Eugenia caryophyllus (Spreng.) | Kuwait Journal of Science [journalskuwait.org]
- 2. Direct methylation procedure for converting fatty amides to fatty acid methyl esters in feed and digesta samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Enigmatic Presence of Methyl Oleanolate in Medicinal Flora: A Technical Guide
For Immediate Release
This technical guide delves into the natural occurrence of methyl oleanolate, a pentacyclic triterpenoid methyl ester, within a variety of medicinal herbs. While its parent compound, oleanolic acid, is extensively studied and widely distributed in the plant kingdom, this compound presents a more elusive yet significant profile for researchers, scientists, and drug development professionals. This document aims to consolidate the current knowledge on its distribution, outline methodologies for its study, and explore its potential biological significance.
Natural Occurrence and Quantitative Data
This compound has been identified as a naturally occurring compound in several medicinal plants. Its presence is often noted alongside a more abundant pool of oleanolic acid. Quantitative data for this compound is not as extensively documented as for its parent acid; however, available information from various studies is summarized below. It is important to note that the concentration of this compound can be influenced by factors such as the geographical origin of the plant, stage of development, and environmental conditions[1].
| Medicinal Herb | Plant Part | Method of Analysis | This compound Content | Reference |
| Terminalia arjuna | Fruit | Not Specified | Present | [2] |
| Gibberella ilicifolia | Not Specified | Not Specified | Reported Occurrence | [3] |
| Euphorbia paralias | Not Specified | Not Specified | Reported Occurrence | [3] |
| Pistacia lentiscus var. chia | Resin | Not Specified | Reported as a derivative | [4] |
Note: The term "Present" indicates that the compound has been identified, but specific quantitative data was not provided in the cited source.
Physicochemical Properties
This compound, also known as methyl (3β)-3-hydroxyolean-12-en-28-oate, is the methyl ester of oleanolic acid.[3]
| Property | Value |
| Molecular Formula | C₃₁H₅₀O₃ |
| Molecular Weight | 470.7 g/mol |
| Synonyms | Oleanolic acid methyl ester, Methyloleanolate |
Experimental Protocols
The isolation and quantification of this compound from medicinal herbs typically follow established methodologies for triterpenoids, with specific adaptations for the methyl ester. The following protocols are synthesized from standard practices for oleanolic acid and its derivatives and can be adapted for this compound.
General Extraction and Isolation Protocol
The extraction of this compound from plant material is a multi-step process designed to isolate the compound from a complex matrix of other phytochemicals.
Methodology:
-
Sample Preparation: The selected plant part (e.g., leaves, bark, fruit) is dried to a constant weight and finely powdered to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is subjected to extraction with an organic solvent. Methanol or ethanol are commonly used for initial extraction due to their ability to dissolve a broad range of compounds.[5][6] This can be performed using methods such as maceration, soxhlet extraction, or ultrasound-assisted extraction.[6]
-
Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude extract.[5]
-
Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.[7] Triterpenoids like this compound are typically found in the less polar fractions.
-
Chromatographic Separation: The fraction containing the target compound is further purified using column chromatography, most commonly with silica gel as the stationary phase.[8] A gradient of solvents with increasing polarity is used to elute the compounds.
-
Final Purification: Fractions showing the presence of this compound (as determined by thin-layer chromatography) are pooled and subjected to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) to obtain the pure compound.[7]
-
Structural Elucidation: The identity and structure of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C NMR) and Mass Spectrometry (MS).[3][9]
Quantification by GC-MS and HPLC
Quantitative analysis of this compound can be performed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
3.2.1. GC-MS Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For triterpenoids, derivatization is often required to increase their volatility.
Methodology:
-
Sample Preparation: A known amount of the plant extract or fraction is dissolved in a suitable solvent.
-
Derivatization: To increase volatility, the hydroxyl group of this compound is typically derivatized, for example, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10]
-
GC-MS Conditions: The derivatized sample is injected into the GC-MS system. A typical setup would involve a capillary column (e.g., HP-5MS), a temperature gradient to ensure separation, and helium as the carrier gas.[11][12] The mass spectrometer is operated in electron ionization (EI) mode.[11]
-
Identification and Quantification: The identification of the this compound derivative is achieved by comparing its retention time and mass spectrum with that of a known standard and by matching with spectral libraries.[13] Quantification is performed by creating a calibration curve with a pure standard.
3.2.2. HPLC Analysis
HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For this compound, a reverse-phase HPLC system is typically employed.
Methodology:
-
Sample and Standard Preparation: A stock solution of the plant extract and a series of standard solutions of pure this compound at different concentrations are prepared in a suitable solvent like methanol or acetonitrile.[14][15]
-
HPLC Conditions: A reverse-phase C18 column is commonly used for the separation.[14] The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[15] Detection is usually carried out using a UV detector at a wavelength around 210 nm.[14]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from the standard solutions.[15]
Biological Activity and Signaling Pathways
While the biological activities of oleanolic acid are well-documented, specific studies on this compound are less common. However, as a close derivative, it is likely to share some of the pharmacological properties of its parent compound and other oleanolic acid derivatives. Oleanolic acid and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, cancer, and metabolic diseases.[4][16]
Anti-inflammatory Effects and NF-κB Signaling
Oleanolic acid and its derivatives are known to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[17][18][19] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[19][20] The inhibition of this pathway leads to a reduction in the inflammatory response. It is plausible that this compound also contributes to the anti-inflammatory properties of the herbs it is found in through a similar mechanism. Oleanolic acid has been shown to suppress MafK expression, which in turn regulates NF-κB signaling.[21][22]
Apoptosis Induction in Cancer Cells
Oleanolic acid and its derivatives have been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines.[2][4][10] This is often achieved through the modulation of the intrinsic (mitochondrial) and extrinsic apoptosis pathways.[4] Key events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[10] Some derivatives of oleanolic acid induce apoptosis via the MAPK signaling pathway.[3]
Modulation of PPARγ
Methyl oleanonate, a derivative of oleanolic acid, has been identified as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[4] PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[23][24] Partial agonists of PPARγ are of interest as they may offer therapeutic benefits with fewer side effects than full agonists.[23][25] The potential for this compound to act as a PPARγ modulator warrants further investigation.
Future Directions
The study of this compound is an emerging area with significant potential. Future research should focus on:
-
Systematic Quantification: Comprehensive studies to quantify the content of this compound across a wider range of medicinal herbs are needed to establish a clear profile of its distribution.
-
Pharmacological Screening: In-depth investigation into the specific biological activities of pure this compound is crucial to differentiate its effects from those of oleanolic acid.
-
Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways directly modulated by this compound will provide a deeper understanding of its therapeutic potential.
-
Bioavailability and Metabolism: Studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to assess its viability as a drug candidate.
References
- 1. Syzygium aromaticum L. (Myrtaceae): Traditional Uses, Bioactive Chemical Constituents, Pharmacological and Toxicological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic acid arrests cell cycle and induces apoptosis via ROS-mediated mitochondrial depolarization and lysosomal membrane permeabilization in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US7435433B2 - Process for the isolation of oleane compounds isolated from the bark of arjun tree terminalia arjuna (Roxb.) - Google Patents [patents.google.com]
- 6. Optimizing the Extraction of Polyphenols from the Bark of Terminalia arjuna and an In-silico Investigation on its Activity in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterisation of Polyphenols in Terminalia arjuna Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmp.ir [jmp.ir]
- 9. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oleanolic acid induces apoptosis by modulating p53, Bax, Bcl-2 and caspase-3 gene expression and regulates the activation of transcription factors and cytokine profile in B16F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. plantsjournal.com [plantsjournal.com]
- 12. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 14. irjpms.com [irjpms.com]
- 15. jbclinpharm.org [jbclinpharm.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]
- 20. mdpi.com [mdpi.com]
- 21. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health | MDPI [mdpi.com]
- 25. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists | PLOS One [journals.plos.org]
A Technical Guide to the Biosynthesis of Methyl Oleanolate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biosynthetic pathway of methyl oleanolate, a methyl ester derivative of the pharmacologically significant pentacyclic triterpenoid, oleanolic acid. Oleanolic acid is widely distributed in the plant kingdom, found in numerous medicinal herbs, fruits, and vegetables, including Olea europaea (olive), Salvia species, and Malus domestica (apple).[1][2][3] It is recognized for a wide array of biological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects.[2][4][5] This guide details the enzymatic steps leading to the oleanolic acid scaffold, its subsequent conversion to this compound, quantitative production data, and key experimental protocols relevant to its study and production.
The Biosynthesis Pathway of Oleanolic Acid
The formation of oleanolic acid is a multi-step process originating from primary metabolism. It begins with the universal five-carbon isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) pathway in the cytoplasm.[6]
-
Formation of 2,3-Oxidosqualene: Two molecules of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP units, are joined head-to-head by the enzyme squalene synthase (SQS) to produce the linear C30 hydrocarbon, squalene.[6][7] Subsequently, squalene epoxidase (SQE) introduces an epoxide ring, yielding (3S)-2,3-oxidosqualene.[1][6][7] This molecule represents a critical branch point, directing carbon flux toward either primary sterol synthesis or secondary triterpenoid synthesis.[1]
-
Cyclization to β-Amyrin: The committed step in oleanane-type triterpenoid synthesis is the stereospecific cyclization of 2,3-oxidosqualene. The enzyme β-amyrin synthase (bAS) , an oxidosqualene cyclase, catalyzes a complex cascade of protonation, cyclization, and rearrangement reactions to form the pentacyclic triterpene scaffold, β-amyrin.[1][5][8]
-
Multi-step Oxidation of β-Amyrin: The final stage in oleanolic acid biosynthesis involves the sequential oxidation of the methyl group at the C-28 position of the β-amyrin backbone.[1][5][7] This transformation is catalyzed by a single multifunctional cytochrome P450 monooxygenase (CYP450) belonging to the CYP716A subfamily .[7][8][9] This enzyme, in conjunction with a cytochrome P450 reductase (CPR) which transfers electrons from NADPH, performs three successive oxidations:
-
β-amyrin → Erythrodiol (C-28 hydroxylation)
-
Erythrodiol → Oleanolic aldehyde (C-28 oxidation to aldehyde)
-
Oleanolic aldehyde → Oleanolic acid (C-28 oxidation to carboxylic acid)
-
The intermediates in this three-step oxidation are erythrodiol and likely oleanolic aldehyde.[7][10]
Formation of this compound
This compound is the methyl ester of oleanolic acid, where the carboxylic acid group at C-28 is esterified.[11][12] While oleanolic acid is a primary natural product, its methyl ester is most commonly generated through semi-synthesis or biotransformation rather than as a direct, terminal product of a primary biosynthetic pathway in plants.
-
Chemical Synthesis: The most direct and widely used method is the chemical esterification of oleanolic acid. This can be achieved under laboratory conditions by reacting purified oleanolic acid with a methylating agent such as methyl iodide (CH₃I) or by refluxing in methanol with an acid catalyst.[13][14]
-
Biotransformation: Certain microorganisms have demonstrated the ability to perform this conversion. For instance, incubation of oleanolic acid with the bacterium Nocardia sp. has been shown to yield this compound.[11]
Quantitative Data on Oleanolic Acid Production
The yield of oleanolic acid varies significantly depending on the source and production method. Metabolic engineering, particularly in yeast, has enabled high-titer production that far exceeds typical plant yields.
| Source Type | Organism / Plant | Yield | Reference(s) |
| Plant Source | Satureja mutica (aerial parts) | 17.5 mg / 100 g | [15] |
| Gentiana olivieri (flower) | 1.82 mg / g | [16] | |
| Chaenomelis Fructus | 1.9 - 13.4 mg / g | [17] | |
| Calendula officinalis (hairy roots) | ~8.42 mg / g DW | [18] | |
| Plant Cell Culture | Perilla frutescens (suspension) | 16 mg / L | [19] |
| Uncaria tomentosa (suspension) | 553 µg / g DW | [19] | |
| Engineered Microbe | Saccharomyces cerevisiae (initial strain) | 5.2 mg / L | [20] |
| S. cerevisiae (optimized genes) | 54.0 mg / L | [20] | |
| S. cerevisiae (further optimized) | 207.4 mg / L | ||
| S. cerevisiae (fermentation optimized) | 606.9 mg / L (16.0 mg/g DCW) | [21] |
DW = Dry Weight
Key Experimental Protocols
This section provides methodologies for the production, extraction, and synthesis of oleanolic acid and its methyl ester.
Objective: To produce oleanolic acid using an engineered yeast platform.
Methodology:
-
Strain and Plasmids: Utilize a suitable Saccharomyces cerevisiae chassis strain (e.g., CEN.PK). Construct expression plasmids (e.g., using yeast assembly toolkits) to carry the key biosynthetic genes.
-
Gene Expression: Co-transform yeast with plasmids expressing a codon-optimized β-amyrin synthase (bAS) and a CYP716A family C-28 oxidase along with its redox partner, a cytochrome P450 reductase (CPR) .[7][8]
-
Metabolic Engineering (Recommended): To enhance precursor supply and boost yields, overexpress key genes in the upstream mevalonate pathway. Commonly targeted genes include a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMGR), squalene synthase (SQS), and 2,3-oxidosqualene synthase (ERG1).[20][21]
-
Cultivation: Inoculate a single colony of the engineered strain into appropriate selection media and grow overnight. Use this starter culture to inoculate a larger volume of fermentation medium (e.g., synthetic complete medium with galactose for induction if using GAL promoters).
-
Fermentation: Incubate at 30°C with shaking (e.g., 200 rpm) for 72-96 hours.
-
Harvesting: Centrifuge the culture to pellet the cells for subsequent extraction.
Objective: To extract and quantify oleanolic acid from microbial or plant biomass.
Methodology:
-
Sample Preparation: Use lyophilized (freeze-dried) cell pellets or finely ground, dried plant material.
-
Extraction:
-
From Yeast: Perform cell lysis via bead beating in a suitable buffer. Extract the lysate with an equal volume of an organic solvent such as ethyl acetate.[7] Vortex vigorously, centrifuge to separate phases, and collect the organic layer. Repeat the extraction twice.
-
From Plants: Perform ultrasonic extraction by sonicating the powdered plant material (e.g., 0.5 g) in a solvent like ethanol or methanol (e.g., 20 mL) for 30 minutes.[16][17] Alternatively, use Soxhlet extraction with petroleum ether for several hours.[15]
-
-
Sample Processing: Combine the organic extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Quantification by HPLC:
-
Sample Reconstitution: Dissolve the dried residue in a known volume of methanol (e.g., 1 mL) and filter through a 0.22 µm syringe filter.[16]
-
Chromatographic Conditions: Inject the sample onto a reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[16]
-
Mobile Phase: Use an isocratic or gradient elution. A typical mobile phase is a mixture of methanol and 0.03 M phosphate buffer (pH 2.9) at a ratio of 85:15 (v/v).[16]
-
Quantification: Calculate the concentration based on a standard curve prepared with a certified oleanolic acid standard.
-
Objective: To convert purified oleanolic acid into this compound.
Methodology:
-
Reaction Setup: Dissolve purified oleanolic acid (e.g., 100 mg) in a suitable solvent mixture such as tetrahydrofuran (THF).
-
Methylation: Add a methylating agent. A common and effective method is to react oleanolic acid with an excess of methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) to deprotonate the carboxylic acid.[13][14]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.
-
Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C) and mass spectrometry.
Conclusion
The biosynthesis of this compound is fundamentally dependent on the production of its precursor, oleanolic acid. The pathway to oleanolic acid is well-characterized, involving the key enzymatic steps catalyzed by β-amyrin synthase and a C-28 oxidase from the CYP716A family. While this compound can be formed through biotransformation, it is most efficiently and commonly produced via semi-synthesis from the naturally derived or microbially produced oleanolic acid. Advances in synthetic biology have established Saccharomyces cerevisiae as a powerful and highly effective platform for the high-titer production of oleanolic acid, paving the way for a sustainable and scalable supply for the pharmaceutical and research industries. Further optimization of these microbial systems and exploration of novel oleanolic acid derivatives remain promising avenues for future drug development.
References
- 1. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 CYP716A254 catalyzes the formation of oleanolic acid from β-amyrin during oleanane-type triterpenoid saponins biosynthesis in Anemone flaccida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound | C31H50O3 | CID 92900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sid.ir [sid.ir]
- 16. jbclinpharm.org [jbclinpharm.org]
- 17. Frontiers | Rapid determination of the total content of oleanolic acid and ursolic acid in Chaenomelis Fructus using near-infrared spectroscopy [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. rroij.com [rroij.com]
- 20. [Construction of oleanolic acid-producing Saccharomyces cerevisiae cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhancing oleanolic acid production in engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl Oleanolate: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl oleanolate, a naturally occurring pentacyclic triterpenoid, is the methyl ester of oleanolic acid. Found in a variety of medicinal plants, this compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization and evaluation, and an exploration of its modulation of key cellular signaling pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1724-17-0 | [1] |
| Molecular Formula | C₃₁H₅₀O₃ | [2] |
| Molecular Weight | 470.73 g/mol | [2] |
| Melting Point | 200-205 °C | |
| Boiling Point | 526.10 °C (estimated) | [1] |
| Density | 1.1 ± 0.1 g/cm³ | |
| LogP (o/w) | 9.52 (estimated) | [1] |
| Water Solubility | 0.0003266 mg/L at 25 °C (estimated) | [1] |
| Appearance | White to off-white powder |
Solubility
This compound is a lipophilic compound with poor solubility in water. Its solubility in common organic solvents is summarized below.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of the properties and activities of this compound.
Synthesis and Purification
Protocol 1: Synthesis of this compound from Oleanolic Acid
-
Esterification: Dissolve oleanolic acid in methanol.
-
Add a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid).
-
Reflux the mixture for a specified period (typically several hours) to drive the esterification reaction to completion.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the this compound into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing pure this compound.
-
Concentration: Combine the pure fractions and evaporate the solvent to yield purified this compound.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., methanol/water, ethanol/water).[3][4][5][6]
-
Dissolution: Dissolve the purified this compound in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[7]
-
Drying: Dry the crystals under vacuum to obtain pure this compound.[7]
Characterization
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8] Filter the solution to remove any particulate matter.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum to determine the chemical shifts and coupling constants of the protons, providing information about the molecular structure.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.
Protocol 5: Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.[9][10]
-
Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.[11][12]
-
Data Acquisition: Record the IR spectrum of the pellet to identify the characteristic functional groups present in the molecule.
Protocol 6: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).[13]
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation and cancer.
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by targeting pro-inflammatory signaling cascades.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been observed to inhibit the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, often through the modulation of signaling pathways that regulate cell proliferation, survival, and apoptosis.
Protocol 7: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[14]
-
Treatment: Treat the cells with various concentrations of this compound (typically in a range of 1-100 µM) for 24, 48, or 72 hours.[15]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader to determine cell viability.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. This compound has been shown to inhibit this pathway.[17][18][19][20][21]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. This compound has been found to modulate this pathway, often leading to the induction of apoptosis in cancer cells.[22][23][24][25]
Caption: Modulation of the MAPK signaling pathway by this compound.
Protocol 8: Western Blot Analysis of Signaling Proteins
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-p38, total p38, IκBα).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Conclusion
This compound is a promising natural product with well-defined physicochemical properties and significant biological activities. Its ability to modulate key signaling pathways, such as NF-κB, PI3K/Akt/mTOR, and MAPK, underscores its potential as a lead compound for the development of novel therapeutic agents for inflammatory diseases and cancer. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted properties and mechanisms of action of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to optimize its delivery and efficacy in preclinical and clinical settings.
References
- 1. This compound, 1724-17-0 [thegoodscentscompany.com]
- 2. This compound | C31H50O3 | CID 92900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. sites.uclouvain.be [sites.uclouvain.be]
- 9. shimadzu.com [shimadzu.com]
- 10. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 11. pelletpressdiesets.com [pelletpressdiesets.com]
- 12. scienceijsar.com [scienceijsar.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protective Effects of Pretreatment with Oleanolic Acid in Rats in the Acute Phase of Hepatic Ischemia-Reperfusion Injury: Role of the PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Oleanolic Acid Slows Down Aging Through IGF-1 Affecting the PI3K/AKT/mTOR Signaling Pathway | MDPI [mdpi.com]
- 20. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Oleanolic acid inhibits mouse spinal cord injury through suppressing inflammation and apoptosis via the blockage of p38 and JNK MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. iovs.arvojournals.org [iovs.arvojournals.org]
Spectroscopic Characterization of Methyl Oleanolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of methyl oleanolate, a pentacyclic triterpenoid of significant interest in pharmaceutical research. This document details the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, presented in a clear and comparative format. Furthermore, it outlines the experimental protocols for acquiring this data and includes visualizations to illustrate the analytical workflow and the relationship between spectroscopic techniques and structural elucidation.
Introduction
This compound is the methyl ester derivative of oleanolic acid, a naturally occurring triterpenoid found in a wide variety of plants.[1] Oleanolic acid and its derivatives have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. A thorough understanding of the molecular structure of this compound is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. Spectroscopic techniques are indispensable tools for the unambiguous structural elucidation and characterization of such complex natural products.
This guide summarizes the essential spectroscopic data for this compound and provides standardized protocols to aid researchers in their analytical endeavors.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a tabulated format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural assignment of this compound. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The data presented below is based on spectra recorded in deuterated chloroform (CDCl₃) and pyridine-d₅, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS). While the data for oleanolic acid is presented, the chemical shifts for this compound are expected to be very similar, with the notable addition of a methyl ester signal and a slight shift in the C-28 carbonyl signal.[2][3]
Table 1: ¹H NMR Spectroscopic Data of Oleanolic Acid (500 MHz, CDCl₃) [3]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 3.23 | dd | 11.2, 4.4 |
| H-12 | 5.27 | t | 3.5 |
| H-18 | 2.82 | dd | 13.2, 3.6 |
| Me-23 | 0.98 | s | - |
| Me-24 | 0.77 | s | - |
| Me-25 | 0.91 | s | - |
| Me-26 | 0.75 | s | - |
| Me-27 | 1.13 | s | - |
| Me-29 | 0.90 | s | - |
| Me-30 | 0.93 | s | - |
Note: For this compound, an additional singlet corresponding to the methyl ester protons (-OCH₃) is expected around δ 3.6 ppm.
Table 2: ¹³C NMR Spectroscopic Data of Oleanolic Acid (125 MHz, Pyridine-d₅) [3]
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| C-1 | 39.0 | C-16 | 23.8 |
| C-2 | 28.2 | C-17 | 46.7 |
| C-3 | 78.1 | C-18 | 42.0 |
| C-4 | 39.4 | C-19 | 46.5 |
| C-5 | 55.8 | C-20 | 31.0 |
| C-6 | 18.8 | C-21 | 34.3 |
| C-7 | 33.3 | C-22 | 33.2 |
| C-8 | 39.8 | C-23 | 28.8 |
| C-9 | 48.2 | C-24 | 16.6 |
| C-10 | 37.4 | C-25 | 15.6 |
| C-11 | 23.7 | C-26 | 17.5 |
| C-12 | 122.6 | C-27 | 26.2 |
| C-13 | 144.8 | C-28 | 180.2 |
| C-14 | 42.2 | C-29 | 33.3 |
| C-15 | 28.4 | C-30 | 23.8 |
Note: For this compound, the chemical shift of the C-28 carbonyl carbon will be slightly different due to the esterification, and a signal for the methoxy carbon (-OCH₃) will appear around δ 51-52 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular formula for this compound is C₃₁H₅₀O₃, with a corresponding molecular weight of 470.7 g/mol .[1]
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₁H₅₀O₃ |
| Molecular Weight | 470.7 g/mol |
| Key Fragmentation Peaks (m/z) | |
| [M]+ | 470 |
| [M - CH₃OH]+ | 438 |
| [M - COOCH₃]+ | 411 |
| Retro-Diels-Alder Fragment | 262 |
| Further Fragmentation | 203, 189 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, ester, and alkene functionalities.[4]
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | ~3400 | Broad |
| C-H (sp³ hybridized) | ~2950-2850 | Strong, sharp |
| C=O (ester carbonyl) | ~1730 | Strong, sharp |
| C=C (alkene) | ~1650 | Medium |
| C-O (ester) | ~1250-1150 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the isolated carbon-carbon double bond in the oleanane skeleton. The UV spectrum of oleanolic acid in ethanol shows a maximum absorption (λ_max) at approximately 277 nm.[5] A similar λ_max is expected for this compound.
Table 5: UV-Vis Spectroscopic Data for this compound (in Ethanol)
| Parameter | Value |
| λ_max | ~277 nm |
| Chromophore | C=C (trisubstituted) |
Experimental Protocols
This section provides detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or pyridine-d₅) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[6]
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 (depending on concentration).[6]
-
-
¹³C NMR:
-
Pulse Program: Standard single-pulse with proton decoupling (zgpg30).
-
Spectral Width: ~220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: ≥ 1024 (due to low natural abundance of ¹³C).[6]
-
Mass Spectrometry (MS)
Sample Preparation (for Electrospray Ionization - ESI):
-
Dissolve the this compound sample in an appropriate volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution with the same solvent or a mixture of solvents (e.g., methanol/water) to a final concentration of 1-10 µg/mL.
-
If necessary, filter the solution to remove any particulate matter.[7]
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive or negative ion mode can be used.
-
Source Temperature: Typically set between 100-150 °C.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizer Gas (N₂): Flow rate adjusted to optimize spray stability.
-
Drying Gas (N₂): Flow rate and temperature are optimized to desolvate the ions efficiently.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound (2-5 mg) in a few drops of a volatile solvent (e.g., chloroform or dichloromethane).[8]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate.[9]
Instrument Parameters (FT-IR Spectrometer):
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the spectroscopic characterization of this compound and the relationship between the different analytical techniques and the structural information they provide.
References
- 1. This compound | C31H50O3 | CID 92900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. sid.ir [sid.ir]
- 4. researchgate.net [researchgate.net]
- 5. [UV spectrophotometry used for quantitative determination of oleanolic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. eng.uc.edu [eng.uc.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Data of Methyl Oleanolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for methyl oleanolate, a pentacyclic triterpenoid of significant interest in medicinal chemistry and drug development. This document details the chemical shifts and assignments, experimental protocols for data acquisition, and a generalized workflow for the structural elucidation of similar natural products.
Introduction
This compound is the methyl ester derivative of oleanolic acid, a naturally occurring triterpenoid found in a wide variety of plants. Oleanolic acid and its derivatives have garnered substantial attention for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. A thorough understanding of their molecular structure is fundamental for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. NMR spectroscopy is the most powerful analytical technique for the unambiguous structural characterization of such complex molecules. This guide presents the detailed ¹H and ¹³C NMR spectral data for this compound, facilitating its identification and further research.
¹H and ¹³C NMR Data Presentation
The ¹H and ¹³C NMR spectral data for this compound were acquired in deuterated chloroform (CDCl₃) and are presented in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 3.22 | dd | 11.2, 4.4 |
| H-12 | 5.27 | t | 3.5 |
| H-18 | 2.85 | dd | 13.6, 3.6 |
| OCH₃ | 3.63 | s | - |
| H-27 | 1.13 | s | - |
| H-23 | 0.98 | s | - |
| H-30 | 0.92 | s | - |
| H-25 | 0.90 | s | - |
| H-29 | 0.89 | s | - |
| H-24 | 0.77 | s | - |
| H-26 | 0.75 | s | - |
Note: The signals for the methylene and methine protons of the steroid skeleton appear as a complex multiplet region between approximately 0.8 and 2.2 ppm.
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 38.5 |
| C-2 | 27.2 |
| C-3 | 79.1 |
| C-4 | 38.8 |
| C-5 | 55.3 |
| C-6 | 18.4 |
| C-7 | 32.7 |
| C-8 | 39.2 |
| C-9 | 47.7 |
| C-10 | 37.2 |
| C-11 | 23.0 |
| C-12 | 122.3 |
| C-13 | 143.7 |
| C-14 | 41.7 |
| C-15 | 27.7 |
| C-16 | 23.5 |
| C-17 | 46.9 |
| C-18 | 41.1 |
| C-19 | 46.0 |
| C-20 | 30.7 |
| C-21 | 33.9 |
| C-22 | 32.5 |
| C-23 | 28.1 |
| C-24 | 15.6 |
| C-25 | 15.4 |
| C-26 | 16.9 |
| C-27 | 25.9 |
| C-28 (C=O) | 178.3 |
| C-29 | 33.1 |
| C-30 | 23.6 |
| OCH₃ | 51.8 |
Experimental Protocols
The following section outlines a detailed methodology for the acquisition of high-quality 1D and 2D NMR spectra of this compound.
3.1 Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
3.2 NMR Spectrometer and Parameters
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
3.2.1 ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse sequence (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
3.2.2 ¹³C NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and sensitivity.
-
Temperature: 298 K.
3.2.3 2D NMR Spectroscopy (for structural elucidation)
For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting spin systems and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry of the molecule.
Visualization of Experimental Workflow
The structural elucidation of a natural product like this compound using NMR spectroscopy follows a logical workflow. The following diagram, generated using Graphviz, illustrates this process.
Mass Spectrometry Analysis of Methyl Oleanolate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of methyl oleanolate, a pentacyclic triterpenoid methyl ester derived from oleanolic acid. Oleanolic acid and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Mass spectrometry is a pivotal technique for the qualitative and quantitative analysis of these compounds in various matrices. This document details the fragmentation behavior of this compound under different ionization techniques, provides experimental protocols for its analysis, and presents key quantitative data in a structured format.
Introduction to the Mass Spectrometry of Triterpenoids
Pentacyclic triterpenoids like oleanolic acid possess a rigid and stable structure, which can present challenges for mass spectrometric analysis, particularly under soft ionization conditions like Electrospray Ionization (ESI). Fragmentation can be limited, often resulting in a prominent molecular ion with few diagnostic product ions. To overcome these challenges, various analytical strategies are employed, including the use of higher-energy ionization techniques, derivatization, and optimization of collision-induced dissociation (CID) parameters. Methylation of the carboxylic acid group to form this compound is a common derivatization step, especially for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, as it enhances volatility and thermal stability.[1]
Fragmentation Pathways of this compound
The fragmentation of this compound is highly dependent on the ionization method employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), generate distinct fragmentation patterns that provide valuable structural information.
Electron Ionization (EI) Fragmentation
Under EI conditions, typically used in GC-MS, pentacyclic triterpenoids with a double bond at the C-12 position, such as this compound, undergo a characteristic retro-Diels-Alder (rDA) reaction in the C-ring.[2] This reaction is a key fragmentation pathway and results in the formation of diagnostic ions.
The molecular ion of this compound ([C₃₁H₅₀O₃]⁺˙) has a mass-to-charge ratio (m/z) of 470.7. The rDA fragmentation of the C-ring leads to the formation of a characteristic diene fragment containing rings D and E. This fragment subsequently loses the methoxycarbonyl group (-COOCH₃) to yield a highly characteristic ion at m/z 203. Other significant ions at m/z 218 and 189 are also associated with the rDA fragmentation of the olean-12-ene skeleton.[1]
References
Quantum Chemical Calculations for Methyl Oleanolate: A Technical Guide for Drug Discovery and Development
Abstract
Methyl oleanolate, a naturally occurring pentacyclic triterpenoid, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Understanding its three-dimensional structure, electronic properties, and reactivity at a quantum level is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to characterize this compound. It outlines a robust computational methodology, presents illustrative data for key molecular properties, and details the workflow for such an in-silico investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational chemistry for the exploration of natural product derivatives.
Introduction to this compound and Computational Chemistry
This compound is the methyl ester of oleanolic acid, a bioactive compound found in numerous plant species.[1] Derivatives of oleanolic acid are known to exhibit a wide range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral properties.[2][3] Quantum chemical calculations offer a powerful, non-experimental framework to investigate the molecular properties that underpin this biological activity. By solving the Schrödinger equation (approximated in DFT), we can determine a molecule's electronic structure and derive a wealth of information.
Key properties obtainable from these calculations include:
-
Optimized Molecular Geometry: The most stable 3D arrangement of atoms, which is crucial for understanding receptor-ligand interactions.[4]
-
Electronic Properties: Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) provides insights into chemical reactivity, stability, and sites for intermolecular interactions.[4][5]
-
Spectroscopic Signatures: Prediction of vibrational (Infrared) and electronic (UV-Vis) spectra can aid in the experimental characterization and identification of the molecule.[4]
This guide details the theoretical basis, a step-by-step computational workflow, and expected data outputs for a thorough quantum chemical study of this compound.
Theoretical and Computational Methodology
The recommended approach for a comprehensive theoretical study of this compound utilizes Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[6] A Pople-style basis set, such as 6-311+G(d,p), is recommended to ensure a proper description of the electronic distribution, including polarization and diffuse functions.[4][7]
Experimental Protocols: A Computational Approach
The following protocol outlines the steps for a rigorous in-silico analysis of this compound.
Software: A standard quantum chemistry software package like Gaussian, ORCA, or Spartan is required.[4]
Step 1: Initial Structure Preparation
-
Obtain the 2D structure of this compound (CAS: 1724-17-0).[1]
-
Convert the 2D structure to a 3D model using a molecular editor and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
Step 2: Geometry Optimization
-
The primary and most critical step is to find the molecule's equilibrium geometry at the ground state.[4]
-
Perform a full geometry optimization using the B3LYP/6-311+G(d,p) level of theory. This is an iterative process where the software adjusts all bond lengths, angles, and dihedrals to find the conformation with the minimum total energy.[7]
Step 3: Frequency Analysis
-
Following a successful optimization, a frequency calculation must be performed at the same level of theory.[4]
-
This calculation serves two purposes:
-
Verification of Minimum Energy: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, requiring further optimization.[4]
-
Prediction of Vibrational Spectra: The calculated frequencies correspond to the vibrational modes of the molecule, allowing for the generation of a theoretical infrared (IR) spectrum.
-
Step 4: Calculation of Molecular Properties
-
Using the optimized geometry, perform a single-point energy calculation to derive various electronic properties.
-
Frontier Molecular Orbitals (FMOs): Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[5][8]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.
-
Mulliken Population Analysis: Calculate the partial charges on each atom to understand the electronic distribution within the molecule.
Data Presentation and Analysis
The quantitative data obtained from the calculations should be summarized in clear, structured tables for analysis and comparison. The following tables are presented as illustrative examples of the expected results from a DFT study on this compound.
Table 1: Selected Optimized Geometric Parameters (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |
| Bond Length | C12=C13 | 1.34 Å |
| C28=O1 | 1.21 Å | |
| C28-O2 | 1.36 Å | |
| O2-C31 | 1.44 Å | |
| C3-O3 | 1.43 Å | |
| Bond Angle | C13-C12-C11 | 121.5° |
| O1=C28-O2 | 124.0° | |
| C28-O2-C31 | 116.8° | |
| Dihedral Angle | C11-C12-C13-C18 | -1.5° |
Table 2: Calculated Electronic and Global Reactivity Descriptors (Illustrative Data)
| Property | Symbol | Value |
| HOMO Energy | EHOMO | -6.25 eV |
| LUMO Energy | ELUMO | -0.15 eV |
| HOMO-LUMO Gap | ΔE | 6.10 eV |
| Ionization Potential | I ≈ -EHOMO | 6.25 eV |
| Electron Affinity | A ≈ -ELUMO | 0.15 eV |
| Global Hardness | η = (I-A)/2 | 3.05 eV |
| Chemical Potential | μ = -(I+A)/2 | -3.20 eV |
| Electronegativity | χ = -μ | 3.20 eV |
| Global Electrophilicity | ω = μ²/2η | 1.68 eV |
Table 3: Calculated Vibrational Frequencies (Illustrative Data)
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
| 3650 | 45.8 | O-H stretch (C3-OH) |
| 3045 | 15.2 | C-H stretch (vinylic, C12-H) |
| 2940-2850 | 180.5 | C-H stretch (aliphatic) |
| 1725 | 250.1 | C=O stretch (ester carbonyl) |
| 1640 | 25.6 | C=C stretch (C12=C13) |
| 1245 | 195.3 | C-O stretch (ester) |
Mandatory Visualizations
Diagrams are essential for illustrating the computational workflow and the conceptual relationships between calculated properties and their implications in drug development.
Caption: Workflow for quantum chemical calculations of this compound.
Caption: Relationship between calculated properties and drug discovery applications.
Conclusion
Quantum chemical calculations provide a robust, efficient, and insightful framework for investigating the molecular properties of this compound. By employing Density Functional Theory, researchers can gain detailed knowledge of its 3D structure, electronic landscape, and predicted spectroscopic signatures without the need for immediate experimental synthesis or analysis. The information derived from these computational protocols is invaluable for understanding the fundamental chemistry of this natural product, guiding the design of more potent and selective analogues, and accelerating the early stages of the drug discovery pipeline. The methodologies and workflows outlined in this guide provide a solid foundation for conducting a comprehensive in-silico investigation of this compound and other complex natural products.
References
- 1. This compound | C31H50O3 | CID 92900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oleanolic acid derivative methyl 3,11-dioxoolean-12-en-28-olate targets multidrug resistance related to ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives [scirp.org]
- 7. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"preliminary biological screening of methyl oleanolate"
An In-Depth Technical Guide on the Preliminary Biological Screening of Methyl Oleanolate
Introduction
This compound is a methyl ester derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in a wide variety of edible and medicinal plants.[1][2] Oleanolic acid itself has been the subject of extensive research due to its broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-diabetic, and antimicrobial effects.[3][4] Chemical modifications of the parent oleanolic acid, such as esterification to form this compound, are often undertaken to enhance bioavailability, potency, and therapeutic potential.[5][6]
This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing key findings from in vitro and in vivo studies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product derivative. The document details the methodologies for crucial experiments, presents quantitative data for comparative analysis, and visualizes experimental workflows and signaling pathways.
Biological Activities of this compound and Related Derivatives
Preliminary screenings have primarily focused on evaluating the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound and closely related derivatives.
-
Cytotoxic Activity: As a derivative of oleanolic acid, this compound has been investigated for its potential to inhibit the growth of cancer cells. Studies indicate that it can induce apoptosis and generate reactive oxygen species in human cervical cancer (HeLa) cells in a time- and concentration-dependent manner.[2] However, in some contexts, it has been found to be less cytotoxic than its parent compound, oleanolic acid, or other derivatives.[7]
-
Anti-inflammatory Activity: Oleanolic acid and its derivatives are known to possess significant anti-inflammatory properties.[4][8] These effects are often mediated through the inhibition of pro-inflammatory markers such as nitric oxide (NO) and cytokines like TNF-α and various interleukins.[5][9] The mechanisms involve the modulation of key signaling pathways, including NF-κB and MAPK.[4][10]
-
Antimicrobial Activity: The parent compound, oleanolic acid, has demonstrated activity against various bacterial strains, including Listeria monocytogenes and Enterococcus faecalis, primarily by damaging their cell membranes.[2][11] Derivatives are synthesized to potentially enhance this activity and broaden the spectrum against both Gram-positive and Gram-negative bacteria.[12]
Data Presentation: Quantitative Screening Results
The following tables summarize the quantitative data from biological screenings of oleanolic acid and its derivatives, including this compound, to provide a comparative baseline for research.
Table 1: Cytotoxic Activity of Oleanolic Acid in Various Cancer Cell Lines
The following IC50 values for the parent compound, oleanolic acid, provide context for evaluating the cytotoxicity of its derivatives like this compound.
| Cancer Type | Cell Line | IC50 Value | Citation |
| Breast Cancer | MDA-MB-453 | 6.5 µM | [13] |
| Melanoma | B16 2F2 | 4.8 µM | [13] |
| Colon Cancer | HCT-116 | 18.66 µg/mL | [13] |
| Breast Cancer | MCF-7 | 27.99 µg/mL | [13] |
| Hepatocellular Carcinoma | HepG2 | 31.94 µg/mL | [13] |
| Leukemia | HL60 | 80 µM | [13] |
| Prostate Cancer | DU145 | 112.57 µg/mL | [13] |
Note: In one study, oleanolic acid 28-methyl ester (2) was found to be the least cytotoxic compound among 13 derivatives tested against 3T3 cell lines, though it reached ~58% cytotoxicity at a 200 µM concentration.[7]
Table 2: Anti-inflammatory Activity of Oleanolic Acid Derivatives
| Compound/Derivative | Assay | Target Cell/Model | Metric | Result | Citation |
| Oleanolic Acid Analogs | Nitric Oxide (NO) Production | LPS-induced Macrophages | IC50 | 2.66 to 25.40 µM | [5] |
| Oleanolic Acid | Pro-inflammatory Cytokines | db/db mice liver | Level Reduction | Reduction in IL-1β, IL-6, TNFα | [3] |
| Methyl 3-octanoyloxyiminoolean-12-en-28-oate | Edema Inhibition | Carrageenan-induced rat paw | Anti-oedemic effects | Demonstrated activity | [3] |
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[13]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the compound in the cell culture medium.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[13]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]
Anti-inflammatory Screening: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is frequently used to evaluate the anti-inflammatory properties of compounds by measuring their ability to reduce acute inflammation.[5]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or mice to the laboratory environment for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups: a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of this compound.
-
Compound Administration: Administer this compound (suspended in a vehicle like 0.5% carboxymethyl cellulose) orally or via intraperitoneal injection. The control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
Antimicrobial Screening: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)
This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).[11][14]
Protocol:
-
Stock Preparation: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Broth Microdilution (MIC):
-
Dispense 100 µL of sterile broth (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Add 10 µL of the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.[14]
-
-
MBC Determination:
-
Take a 10 µL aliquot from each well that showed no visible growth in the MIC test.
-
Spot-plate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).[14]
-
Incubate the agar plate at 37°C for 24 hours.
-
The MBC is the lowest concentration from the MIC test that shows no bacterial colony growth on the agar plate, indicating a 99.9% kill rate.[11]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key processes relevant to the biological screening of this compound.
Caption: General workflow for determining the in vitro cytotoxicity of a compound.
Caption: In vivo workflow for assessing anti-inflammatory activity.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Intrinsic apoptosis pathway, a mechanism for cytotoxicity.[2][13]
Conclusion
The preliminary biological screening of this compound indicates that it is a compound of interest with potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. While some studies suggest its cytotoxicity may be lower than its parent compound, oleanolic acid, its ability to induce apoptosis warrants further investigation.[2][7] The anti-inflammatory and antimicrobial profiles of oleanolic acid provide a strong rationale for the continued exploration of its derivatives.[3][12] The protocols and data presented in this guide serve as a foundational resource for researchers to design and execute further preclinical studies, optimize derivative structures for enhanced activity, and elucidate the precise mechanisms of action.
References
- 1. This compound | C31H50O3 | CID 92900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases [mdpi.com]
- 3. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances on the Anti-Inflammatory Activity of Oleanolic Acid and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Action of Oleanolic Acid on Listeria monocytogenes, Enterococcus faecium, and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
The Discovery and Characterization of Methyl Oleanolate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Oleanolic acid, a naturally occurring pentacyclic triterpenoid, has long been a subject of scientific interest due to its wide array of biological activities.[1][2] Its methyl ester, methyl oleanolate, serves as a key intermediate in the synthesis of novel derivatives with enhanced therapeutic potential.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of this compound derivatives, with a focus on their biological evaluation and underlying mechanisms of action.
Synthesis of this compound and its Derivatives
The journey to novel therapeutic agents often begins with the chemical modification of a parent compound. This compound is typically synthesized from oleanolic acid through esterification. A common method involves reacting oleanolic acid with methyl iodide (CH₃I).[3] This initial step paves the way for a multitude of structural modifications at various positions of the oleanane skeleton, primarily at the C-3 hydroxyl group, the C-28 carboxylic acid group (after conversion to its methyl ester), and the A-ring.[3][5]
Derivatives are synthesized through various chemical reactions, including condensation with diverse amine side chains, copper-catalyzed "click chemistry" to introduce triazole moieties, and modifications to the A-ring such as the formation of lactam and thiolactam derivatives.[3][5] These synthetic strategies aim to explore the structure-activity relationships and optimize the pharmacological properties of the parent compound.
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines.[1] Modifications at the C-3 and C-28 positions have yielded compounds with significant antiproliferative activity.[6] For instance, certain derivatives have been shown to induce apoptosis and inhibit tumor cell migration.[3] The mechanism of action often involves the modulation of key signaling pathways involved in cancer progression.[7]
Anti-inflammatory Effects
The anti-inflammatory properties of oleanolic acid and its derivatives are well-documented.[4][8] this compound derivatives have been shown to inhibit the production of pro-inflammatory mediators.[9] The mechanisms underlying these effects include the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways.[4]
Antidiabetic Properties
Recent research has focused on the potential of this compound derivatives in the management of diabetes and metabolic syndrome.[4] These compounds have exhibited potent anti-diabetic activities in vitro and in vivo.[4] Their mechanisms of action include the inhibition of enzymes such as α-glucosidase and dipeptidyl peptidase-4 (DPP-IV), as well as agonist activity at peroxisome proliferator-activated receptors (PPARs).[4][10]
Other Biological Activities
Beyond the aforementioned activities, this compound derivatives have also shown promise as anti-HIV agents, antimicrobial compounds, and hepatoprotective agents.[2][11] The diverse biological profile of these derivatives underscores their potential as a versatile scaffold for drug discovery.
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various this compound derivatives as reported in the literature.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 7a | PC3 | 0.39 | [1] |
| 8a | A549 | 0.22 | [1] |
| 4d | HCT-116 | 38.5 | [12] |
| 4k | HCT-116 | 39.3 | [12] |
| 4m | HCT-116 | 40.0 | [12] |
| 5d | LS-174T | 38.0 | [12] |
| 4l | LS-174T | 44.0 | [12] |
| 4e | LS-174T | 44.3 | [12] |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| Hydroxylated Derivative (20-28) | NO Production | 8.28 - 40.74 | [1] |
| Arylidene Derivative | NO Production | 2.66 - 25.40 | [9] |
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| 2a | 15-Lipoxygenase | 52.4 | [12] |
| 2a | α-Glucosidase | 59.5 | [12] |
| Synthetic Derivative (26) | PTP-1B | 1.91 | [7][13] |
| Synthetic Derivative (29) | PTP-1B | 0.56 | [7][13] |
| Synthetic Derivative (28) | PTP-1B | 9.21 | [7][13] |
| Synthetic Derivative (27) | PTP-1B | 12.2 | [7][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and characterization of this compound derivatives.
General Synthesis of this compound
-
Esterification: Oleanolic acid is dissolved in a suitable solvent (e.g., acetone).[3]
-
An excess of methyl iodide (CH₃I) and a base (e.g., K₂CO₃) are added to the solution.[3]
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period.[3]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated to yield crude this compound.
-
Purification is achieved by column chromatography on silica gel or by crystallization.[6]
General Procedure for Amide Derivatives from this compound
-
Oxidation: The C-3 hydroxyl group of this compound is oxidized to a ketone using an oxidizing agent like Jones reagent.[3]
-
Condensation: The resulting ketone is then subjected to a condensation reaction with various amines to yield the corresponding amide derivatives.[3]
-
The reaction is typically carried out in the presence of a coupling agent (e.g., DCC, EDC) and a base (e.g., DMAP).
-
The product is purified by column chromatography.[6]
Characterization Techniques
The structures of the synthesized derivatives are confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are recorded to determine the chemical structure and stereochemistry of the compounds.[5][14]
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to confirm the elemental composition and molecular weight of the synthesized derivatives.[3][14]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[11][15]
-
The plates are incubated to allow the formazan crystals to form.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizing the Molecular Landscape
The following diagrams illustrate key concepts and workflows related to the discovery and characterization of this compound derivatives.
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Proposed PPARγ signaling pathway activation by antidiabetic this compound derivatives.
Caption: Modulation of the mTOR signaling pathway by certain this compound derivatives.
References
- 1. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9969768B1 - Oleanolic acid methyl ester derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl Oleanolate from Oleanolic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleanolic acid, a pentacyclic triterpenoid widely distributed in the plant kingdom, exhibits a broad spectrum of biological activities.[1][2] Its therapeutic potential is often enhanced through structural modification. The synthesis of methyl oleanolate, the methyl ester of oleanolic acid, is a fundamental derivatization that improves the compound's solubility and stability, facilitating further chemical modifications and biological screening.[3] This document provides detailed protocols for the synthesis of this compound from oleanolic acid, quantitative data from various methods, and visual workflows to guide researchers in this synthetic process.
Chemical Reaction
The synthesis of this compound from oleanolic acid is a straightforward esterification reaction at the C-28 carboxyl group.
Caption: Chemical transformation of oleanolic acid to this compound.
Data Presentation: Synthesis Methods and Quantitative Data
Several methods have been reported for the synthesis of this compound. The choice of method may depend on the desired yield, scale, and available resources. Below is a summary of different approaches with their respective quantitative data.
| Method | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield | Reference |
| Chemical Synthesis | ||||||
| Acid-Catalyzed Esterification | Methanol, H₂SO₄ (catalytic) | Methanol | 4 hours | Reflux | 93.4% (for methyl oleate) | [4] |
| Methyl Iodide | Methyl Iodide (CH₃I), K₂CO₃ | DMF | Not Specified | Room Temp. | High (not quantified) | [5][6] |
| Enzymatic Synthesis | ||||||
| Lipase-Catalyzed Esterification | Methanol, Lipase (e.g., Novozym 435) | Solvent-free | 48-72 hours | 55°C | Up to 99% (for methyl oleate) | [7][8] |
| Biotransformation | ||||||
| Microbial Transformation | Nocardia sp. NRRL 564 | Culture medium | Not Specified | Not Specified | Not Quantified | [1] |
| Microbial Transformation | Nocardia iowensis | Culture medium | Not Specified | Not Specified | Not Quantified | [1] |
Note: Some yield data is for the synthesis of methyl oleate, a structurally similar fatty acid methyl ester, which provides a relevant benchmark for oleanolic acid esterification under similar conditions.[4][7][8]
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification
This protocol is a standard method for the esterification of carboxylic acids.
Materials:
-
Oleanolic Acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve oleanolic acid (1.0 g, 2.19 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.2 mL) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid, followed by water (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane:ethyl acetate).
Protocol 2: Methylation with Methyl Iodide
This method is effective for small-scale synthesis.[5][6]
Materials:
-
Oleanolic Acid
-
Methyl Iodide (CH₃I)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve oleanolic acid (500 mg, 1.09 mmol) in DMF (10 mL) in a round-bottom flask.
-
Add potassium carbonate (452 mg, 3.27 mmol) to the solution.
-
Add methyl iodide (0.20 mL, 3.27 mmol) dropwise to the stirring mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General workflow for the synthesis of this compound.
Purification and Characterization
Purification of the crude this compound is typically achieved by column chromatography on silica gel. The choice of eluent system depends on the polarity of the product and any impurities. A common system is a gradient of ethyl acetate in hexane.
The structure and purity of the final product should be confirmed by spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the presence of the methyl ester group and the integrity of the triterpenoid skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₃₁H₅₀O₃, MW: 470.73 g/mol ).[3][9]
Conclusion
The synthesis of this compound from oleanolic acid can be accomplished through various methods, with acid-catalyzed esterification being a common and high-yielding approach. The provided protocols and workflows offer a comprehensive guide for researchers. Proper purification and characterization are crucial to ensure the quality of the final product for subsequent applications in drug development and other scientific research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl oleate: synthesis and its application research_Chemicalbook [chemicalbook.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. This compound | C31H50O3 | CID 92900 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Methyl Oleanolate
Introduction
Methyl oleanolate, the methyl ester of oleanolic acid, is a pentacyclic triterpenoid that serves as a crucial intermediate in the synthesis of various biologically active derivatives. Oleanolic acid itself is a naturally occurring compound found in numerous plants and exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects. The methylation of the carboxylic acid group at C-28 of oleanolic acid to form this compound is a fundamental step in modifying its structure to enhance its therapeutic properties or to serve as a scaffold for further chemical transformations. This document provides a detailed, step-by-step protocol for the synthesis of this compound from oleanolic acid, tailored for researchers and scientists in the field of medicinal chemistry and drug development.
Principle of the Method
The synthesis of this compound is typically achieved through the esterification of the carboxylic acid group of oleanolic acid. A common and effective method is the reaction of oleanolic acid with methyl iodide in the presence of a base. The base deprotonates the carboxylic acid, forming a carboxylate anion, which then acts as a nucleophile and attacks the methyl iodide in an SN2 reaction to yield the methyl ester.
Experimental Protocol: Synthesis of this compound
This protocol details the procedure for the methylation of oleanolic acid using methyl iodide and potassium carbonate.
Materials and Reagents:
-
Oleanolic Acid
-
Methyl Iodide (CH₃I)[1]
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve oleanolic acid in a suitable volume of anhydrous N,N-dimethylformamide (DMF).
-
To this solution, add potassium carbonate (K₂CO₃) as a base. The molar ratio of K₂CO₃ to oleanolic acid should be in excess to ensure complete deprotonation.
-
Add methyl iodide (CH₃I) to the reaction mixture.[1] A molar excess of methyl iodide is recommended to drive the reaction to completion.
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase for TLC is a mixture of hexane and ethyl acetate. The product, this compound, will have a higher Rf value than the starting material, oleanolic acid.
-
The reaction is typically allowed to proceed for several hours until the starting material is consumed, as indicated by TLC analysis.
-
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate multiple times to ensure all the product is recovered.
-
Combine the organic layers and wash them with water and then with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel.[2]
-
Pack a glass column with silica gel slurried in hexane.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.
-
Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield pure this compound.
-
Further purification can be achieved by crystallization from a suitable solvent system, such as methanol/water.[2]
-
-
Characterization:
-
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
| Parameter | Value/Range | Reference |
| Reactants | ||
| Oleanolic Acid | 1 equivalent | [1][2] |
| Methyl Iodide | 1.5 - 3 equivalents | [1][2] |
| Potassium Carbonate | 2 - 4 equivalents | [1] |
| Solvent | ||
| N,N-Dimethylformamide (DMF) | Anhydrous | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1] |
| Reaction Time | 2 - 24 hours (monitor by TLC) | [1] |
| Purification | ||
| Chromatography | Silica gel column | [2] |
| Eluent | Hexane/Ethyl Acetate gradient | [3] |
| Expected Yield | 80 - 95% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions:
-
Methyl iodide is toxic and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood.
-
DMF is a skin irritant and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All procedures should be carried out in a well-ventilated laboratory.
This detailed protocol provides a robust method for the synthesis of this compound, a key starting material for the development of novel therapeutic agents. By following these steps, researchers can reliably produce high-purity this compound for their scientific investigations.
References
- 1. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sid.ir [sid.ir]
Application Notes and Protocols: Cell Viability Assays for Methyl Oleanolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl oleanolate, a methyl ester derivative of the naturally occurring pentacyclic triterpenoid oleanolic acid, has emerged as a compound of interest in oncological research. Oleanolic acid and its derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The evaluation of the cytotoxic and cytostatic potential of novel compounds like this compound is a critical first step in the drug discovery pipeline. Cell viability assays are fundamental tools used to assess the dose-dependent effects of a compound on a cell population, providing key insights into its therapeutic potential. This document provides detailed protocols for three commonly used cell viability and cytotoxicity assays—MTT, XTT, and LDH—adapted for the evaluation of this compound.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following table summarizes the available IC50 values for this compound and closely related derivatives against various cancer cell lines. It is important to note that the cytotoxic activity of this compound itself appears to be modest in some contexts, while other derivatives show significant potency.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Oleanolic acid 28-methyl ester | 3T3 (Mouse Fibroblast) | Not specified | Least cytotoxic of 13 derivatives | [1] |
| Achyranthoside H methyl ester (OA derivative) | MCF-7 (Breast Cancer) | Not specified | 4.0 | [2] |
| Achyranthoside H methyl ester (OA derivative) | MDA-MB-453 (Breast Cancer) | Not specified | 6.5 | [2] |
| Oleanolic acid | HepG2 (Liver Cancer) | CCK8 | 30 | [3] |
| Oleanolic acid | AML12 (Normal Liver) | CCK8 | 120 | [3] |
| Oleanolic acid derivative (aromatic amide) | MCF-7 (Breast Cancer) | Not specified | 5.3 ± 2.4 | [4] |
| Oleanolic acid derivative (aromatic amide) | HeLa (Cervical Cancer) | Not specified | >50 | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
Due to its hydrophobic nature, this compound requires solubilization in an organic solvent before being added to aqueous cell culture media.
-
Solvent Selection : Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of hydrophobic compounds for in vitro studies.
-
Stock Solution Preparation :
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming at 37°C may aid dissolution.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile, light-protected container.
-
-
Storage : Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions : Prepare fresh serial dilutions of the stock solution in serum-free cell culture medium immediately before treating the cells. The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v), and a vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding :
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in serum-free medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound.
-
Include wells for a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation :
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization :
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition :
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method that measures metabolic activity. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete cell culture medium
-
XTT labeling reagent and electron-coupling reagent (typically supplied as a kit)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment : Follow steps 1 and 2 as described in the MTT assay protocol.
-
XTT Reagent Preparation :
-
Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
-
XTT Addition and Incubation :
-
Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition :
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of around 650 nm can be used for background correction.
-
Data Analysis:
Calculate the percentage of cell viability using the same formula as for the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment : Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection :
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction :
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction :
-
Add 50 µL of the stop solution to each well.
-
-
Data Acquisition :
-
Measure the absorbance at a wavelength of 490 nm. A reference wavelength of 680 nm can be used for background subtraction.
-
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Visualization of Experimental Workflow and Signaling Pathways
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Nanoassembly Characteristics of Aromatic Amides of Oleanolic Acid and Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Methyl Oleanolate Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl oleanolate, a derivative of the naturally occurring pentacyclic triterpenoid oleanolic acid, has garnered interest in oncological research for its potential cytotoxic effects against various cancer cell lines.[1] This document provides a comprehensive protocol for assessing the in vitro cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for evaluating cell viability and proliferation, making it a valuable tool in drug discovery and toxicology.[2][3] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[2][4]
Data Presentation: Cytotoxicity of Oleanolic Acid Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of oleanolic acid and its derivatives, including methyl esters, against various cancer cell lines as reported in the literature. These values can serve as a reference for designing dose-response experiments for this compound.
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Oleanolic Acid | MKN28 (Gastric Cancer) | 15.9 | 24 | [5] |
| Oleanolic Acid | A375 (Melanoma) | ~100 | 24-48 | [6] |
| Oleanolic Acid Derivative (3a) | A375 (Melanoma) | 25 | 48 | [6] |
| Oleanolic Acid Derivative (K73-03) | HepG2 (Hepatocellular Carcinoma) | 5.79 | 24 | |
| Oleanolic Acid Derivative (K73-03) | SMMC-7721 (Hepatocellular Carcinoma) | 7.23 | 24 | |
| Methyl Ursolate | PC3 (Prostate Cancer) | 0.0139 | - | [7] |
| Oleanolic Acid 28-Methyl Ester | 3T3 (Fibroblast) | >200 | - | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile cell culture plates
-
Selected cancer cell line(s)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Sterile pipette tips and tubes
Protocol
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
2. Cell Culture and Seeding:
-
Culture the chosen cancer cell line in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
3. Treatment with this compound:
-
Prepare a series of working solutions of this compound by diluting the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include the following controls on each plate:
-
Untreated Control: Cells cultured in medium only.
-
Vehicle Control: Cells cultured in a medium containing the same concentration of DMSO as the highest concentration of this compound used.
-
Blank: Medium only (no cells) to serve as a background control.
-
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan.[3]
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of cell growth, by performing a non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for evaluating this compound cytotoxicity.
Postulated Signaling Pathway
Oleanolic acid and its derivatives have been shown to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[8][9][10] this compound may exert its cytotoxic effects through a similar mechanism.
References
- 1. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Oleanolic acid induces apoptosis of MKN28 cells via AKT and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic potential of oleanolic acid in modulation of PI3K/Akt/mTOR/STAT-3/GSK-3β signaling pathways and neuroprotection against methylmercury-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oleanolic acid suppresses the proliferation of human bladder cancer by Akt/mTOR/S6K and ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Methyl Oleanolate and its Parent Compound, Oleanolic Acid, in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanolic acid (OA), a pentacyclic triterpenoid widely distributed in the plant kingdom, and its derivatives have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects.[1][2] Methyl oleanolate, the methyl ester of oleanolic acid, is a specific derivative that is less extensively studied in vivo than its parent compound. However, research on oleanolic acid and other methylated derivatives provides a strong foundation for understanding its potential therapeutic efficacy. These notes provide a detailed overview of the in vivo studies on oleanolic acid and related methylated compounds, presenting quantitative data, experimental protocols, and visualizations of key signaling pathways.
Data Presentation: In Vivo Efficacy
The following tables summarize the quantitative data from various in vivo studies investigating the efficacy of oleanolic acid and its derivatives in different animal models.
Table 1: Anti-inflammatory Efficacy
| Compound | Animal Model | Disease/Condition | Dosage | Administration Route | Key Results | Reference |
| Oleanolic Acid | Male BL/6J Mice | TPA-induced ear edema | Not specified | Topical | Greater suppression of edema and decreased ear thickness compared to diclofenac. | [3] |
| Oleanolic Acid Derivative (OADP) | Male BL/6J Mice | TPA-induced ear edema | Not specified | Topical | Decreased ear thickness by 14% more than diclofenac. | [3] |
| Acetylated and Methylated OA Derivatives | Male Wistar Rats | Serotonin- and fresh-egg-albumin-activated inflammation | Not specified | Not specified | Better anti-inflammatory response than oleanolic acid. | [3] |
| 11-oxo-oleanolic acid derivatives | BV2 cell-induced inflammation in mice | Inflammation | Not specified | Not specified | Inhibition of pro-inflammatory cytokines (IL-1β, IL-6, IL-12, TNF-α) and upregulation of anti-inflammatory cytokine (IL-10). | [4] |
Table 2: Anti-diabetic Efficacy
| Compound | Animal Model | Disease/Condition | Dosage | Administration Route | Key Results | Reference |
| Oleanolic Acid | Diet-induced pre-diabetic Sprague Dawley rats | Pre-diabetes | 80 mg/kg | Oral gavage | Improved lipid metabolism, reduced platelets and immune cell counts, decreased plasma pro-inflammatory cytokines (TNF-α, IL-1β). | [5] |
| Oleanolic Acid | STZ-induced diabetic animals | Diabetes | Not specified | Not specified | Significant blood glucose-lowering and weight-losing effect. | [6] |
| Oleanolic Acid | Diet-induced pre-diabetic male Sprague Dawley rats | Pre-diabetes | 80 mg/kg | Oral | Decreased fasting blood glucose concentrations and 2-h postprandial glucose concentrations. | [7] |
Table 3: Neuroprotective Efficacy
| Compound | Animal Model | Disease/Condition | Dosage | Administration Route | Key Results | Reference |
| Oleanolic Acid | Mice | Cerebral ischemia-reperfusion injury | 6 mg/kg/day | Intraperitoneal | Alleviated injury, decreased cerebral infarction area and neurological symptom score. | [8] |
| Oleanolic Acid | Subarachnoid hemorrhage rats | Subarachnoid hemorrhage | Not specified | Not specified | Alleviated early brain injury, improved neurological score, reduced brain edema. | [9] |
| Oleanolic Acid | Rats | Focal brain hypoxia | Not specified | Intraperitoneal | Exerted neuroprotective effects by suppressing glial activities that contribute to neurotoxicity. | [10] |
Table 4: Anti-cancer Efficacy
| Compound | Animal Model | Disease/Condition | Dosage | Administration Route | Key Results | Reference |
| Oleanolic Acid | Balb/C mice | Hepatocellular carcinoma | 75 or 150 mg/kg/day | Intraperitoneal | Significantly inhibited the growth of HCC tumors. | [11] |
| Oleanolic Acid | Animal Models (meta-analysis) | Various cancers | Varied | Varied | Significantly inhibited tumor growth and decreased tumor weight. | [2] |
Experimental Protocols
TPA-Induced Ear Edema in Mice (Anti-inflammatory)
This protocol is adapted from studies evaluating the topical anti-inflammatory effects of oleanolic acid derivatives.[3]
Objective: To assess the anti-inflammatory activity of a test compound on chemically-induced acute inflammation in a mouse model.
Materials:
-
Male BL/6J mice
-
12-O-tetradecanoylphorbol 13-acetate (TPA)
-
Test compound (e.g., this compound) dissolved in a suitable vehicle (e.g., acetone)
-
Positive control (e.g., Diclofenac)
-
Micrometer caliper
Procedure:
-
Acclimatize mice for at least one week under standard laboratory conditions.
-
Divide mice into control, vehicle, positive control, and test compound groups.
-
Apply a solution of TPA in a vehicle to the inner and outer surfaces of the right ear of each mouse to induce inflammation.
-
After a set time (e.g., 30 minutes), topically apply the vehicle, positive control, or test compound to the TPA-treated ear.
-
Measure the thickness of both ears using a micrometer caliper at various time points after TPA application (e.g., 1, 2, 4, 6, and 24 hours).
-
The degree of edema is calculated as the difference in thickness between the treated (right) and untreated (left) ears.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Diet-Induced Pre-diabetes in Rats (Anti-diabetic)
This protocol is based on studies investigating the effects of oleanolic acid on metabolic parameters in a pre-diabetic rat model.[5][7]
Objective: To evaluate the potential of a test compound to ameliorate metabolic dysregulation in a diet-induced model of pre-diabetes.
Materials:
-
Male Sprague Dawley rats
-
High-fat, high-carbohydrate diet
-
Standard rat chow
-
Test compound (e.g., this compound)
-
Positive control (e.g., Metformin)
-
Equipment for blood glucose measurement and other biochemical assays
Procedure:
-
Induce pre-diabetes by feeding rats a high-fat, high-carbohydrate diet for an extended period (e.g., 20 weeks).
-
Confirm the pre-diabetic state by monitoring parameters such as fasting blood glucose and glucose tolerance.
-
Divide the pre-diabetic rats into different treatment groups: pre-diabetic control, test compound, positive control, and a group with dietary intervention (switching to standard chow) plus the test compound.
-
Administer the test compound or positive control orally (e.g., via gavage) at a predetermined dosage and frequency for a specified duration (e.g., 12 weeks).
-
Monitor food intake, body weight, and fasting blood glucose at regular intervals throughout the treatment period.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT).
-
Collect blood and tissue samples for analysis of plasma lipids, inflammatory cytokines (e.g., TNF-α, IL-1β), and other relevant biomarkers.
Cerebral Ischemia-Reperfusion Injury in Mice (Neuroprotective)
This protocol is derived from research on the neuroprotective effects of oleanolic acid in a mouse model of stroke.[8]
Objective: To assess the ability of a test compound to protect against brain damage caused by ischemia and reperfusion.
Materials:
-
Male mice (e.g., ICR strain)
-
Anesthetic agent
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
Test compound (e.g., this compound)
-
Saline or vehicle for control injections
-
Equipment for neurological scoring, infarct volume measurement, and histological analysis
Procedure:
-
Induce focal cerebral ischemia by performing transient MCAO surgery. This typically involves occluding the middle cerebral artery with a filament for a specific duration (e.g., 60 minutes).
-
After the ischemic period, withdraw the filament to allow reperfusion.
-
Administer the test compound or vehicle via a specified route (e.g., intraperitoneal injection) at a set time relative to the reperfusion (e.g., immediately after or with a delay).
-
Evaluate short-term outcomes (e.g., at 24 hours post-injury) by assessing neurological deficits using a standardized scoring system and measuring the cerebral infarct volume (e.g., using TTC staining).
-
For long-term studies, continue daily administration of the test compound for a specified period (e.g., 6 weeks).
-
Assess long-term outcomes, including motor function, behavior (e.g., learning and memory tests), and cerebral atrophy.
-
Perform histological and molecular analyses on brain tissue to investigate mechanisms of action, such as inhibition of neuroinflammation and apoptosis.
Signaling Pathways and Mechanisms of Action
Oleanolic acid and its derivatives exert their therapeutic effects by modulating multiple signaling pathways.
Anti-inflammatory Signaling
Oleanolic acid and its derivatives have been shown to suppress inflammatory responses by inhibiting the activation of the NF-κB pathway and activating the Nrf2/HO-1 pathway.
Caption: Anti-inflammatory signaling pathway of this compound.
Insulin Signaling Pathway
In the context of diabetes, oleanolic acid has been shown to improve insulin sensitivity, potentially through the modulation of the PI3K/Akt signaling pathway.
Caption: Insulin signaling pathway potentially modulated by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a general workflow for conducting an in vivo efficacy study of a test compound like this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
The available in vivo data for oleanolic acid and its derivatives demonstrate significant therapeutic potential across a range of disease models. While direct evidence for this compound is still emerging, the findings for its parent compound and other methylated forms provide a strong rationale for its further investigation. The protocols and pathways described herein offer a framework for researchers and drug development professionals to design and execute robust preclinical studies to evaluate the in vivo efficacy of this compound. Future research should focus on direct in vivo evaluations of this compound to establish its specific pharmacokinetic and pharmacodynamic profiles and to confirm its therapeutic utility.
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumour activity of oleanolic acid: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Plant-derived oleanolic acid ameliorates markers of subclinical inflammation and innate immunity activation in diet-induced pre-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidiabetic effect of oleanolic acid: a promising use of a traditional pharmacological agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Plant-Derived Oleanolic Acid on Selected Parameters of Glucose Homeostasis in a Diet-Induced Pre-Diabetic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of oleanolic acid against cerebral ischemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleanolic acid exerts neuroprotective effects in subarachnoid hemorrhage rats through SIRT1-mediated HMGB1 deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Further evidence for the neuroprotective role of oleanolic acid in a model of focal brain hypoxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Oleanolic Acid and its Derivatives in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleanolic acid (OA), a pentacyclic triterpenoid found in numerous plants, has garnered significant interest for its wide range of pharmacological activities. Its therapeutic potential, however, is often limited by poor oral bioavailability. Methyl oleanolate, a simple ester derivative of OA, is synthesized to potentially improve its physicochemical and pharmacokinetic properties. While specific pharmacokinetic data for this compound in rats is not extensively available in publicly accessible literature, the methodologies for its study would closely follow those established for its parent compound, oleanolic acid.
These application notes provide a comprehensive overview of the experimental protocols and data interpretation for pharmacokinetic studies of oleanolic acid in rats. This information serves as a foundational guide for researchers investigating the in vivo behavior of oleanolic acid and its derivatives like this compound.
Pharmacokinetic Profile of Oleanolic Acid in Rats
Oleanolic acid generally exhibits low oral bioavailability in rats, primarily due to its poor aqueous solubility and significant first-pass metabolism.[1][2] Various formulation strategies have been explored to enhance its absorption and systemic exposure.
Table 1: Summary of Oleanolic Acid Pharmacokinetic Parameters in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/L) | Absolute Bioavailability (%) | Reference |
| Suspension | 25 | 66-74 | N/A | 324-354 | 0.7 | [2] |
| Suspension | 50 | N/A | N/A | N/A | 0.7 | [2] |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | 50 | ~350 | ~2 | ~2500 | 5.07-fold increase vs. tablet | [3] |
| Phospholipid Complex with Ketoconazole | N/A | 131.3 | N/A | 707.7 | N/A | [4] |
| Commercial Tablet | 50 | ~50 | ~3 | ~500 | N/A | [3] |
Note: N/A indicates data not available in the cited source. AUC values were converted to µg·h/L for consistency where necessary.
Experimental Protocols
A standardized protocol for conducting a pharmacokinetic study of oleanolic acid or its derivatives in rats is crucial for obtaining reliable and reproducible data.
Animal Model
-
Species: Sprague-Dawley or Wistar rats (male) are commonly used.[3][5]
-
Acclimatization: Animals should be housed in a controlled environment for at least one week prior to the experiment to allow for acclimatization.[5]
-
Fasting: Rats should be fasted overnight (12-18 hours) before dosing, with free access to water, to minimize variability in gastrointestinal absorption.[3][5]
Dosing and Sample Collection
-
Grouping: Animals should be divided into experimental groups (e.g., control, test formulation) with a sufficient number of animals per group (typically n=6) to ensure statistical power.[5]
-
Administration: The test compound (e.g., this compound) is typically administered via oral gavage. For bioavailability studies, an intravenous administration group is also required.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.[3][5] Common sampling sites include the tail vein or retro-orbital plexus.[3][5] Samples are collected into heparinized tubes to prevent coagulation.[3][5]
Plasma Preparation and Storage
-
Separation: Plasma is separated from whole blood by centrifugation (e.g., 4000 rpm for 10 minutes).[5]
-
Storage: Plasma samples should be stored at -80°C until analysis to ensure the stability of the analyte.[5]
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of oleanolic acid and its derivatives in plasma.[6]
-
Sample Preparation: A liquid-liquid extraction or protein precipitation method is typically used to extract the analyte from the plasma matrix.[6][7]
-
Chromatographic Separation: A C18 reversed-phase column is commonly employed for separation.[6] The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid.[6]
-
Mass Spectrometry Detection: Detection is performed using a mass spectrometer, often in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[8]
-
Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[8]
Experimental Workflow Diagram
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Signaling Pathways and Logic
The absorption and metabolism of oleanolic acid and its derivatives are complex processes influenced by several physiological factors.
References
- 1. Unlocking the Potential of Oleanolic Acid: Integrating Pharmacological Insights and Advancements in Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous Determination of Oleanolic and Ursolic Acids in Rat Plasma by HPLC-MS: Application to a Pharmacokinetic Study After Oral Administration of Different Combinations of QingGanSanJie Decoction Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the metabolism of l-menthol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Methyl Oleanolate as a Standard in HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of an Internal Standard in HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone of quantitative analysis in pharmaceutical and natural product research. To ensure the accuracy and precision of HPLC methods, variations arising from sample preparation, injection volume, and instrument response must be minimized. The use of an internal standard (IS) is a powerful technique to compensate for these potential errors.[1][2]
An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample.[1][3] It is added in a known, constant concentration to all standards, quality controls, and unknown samples prior to analysis.[4] Quantification is then based on the ratio of the analyte's response to the internal standard's response, which corrects for procedural variations.[1][4]
Methyl oleanolate, the methyl ester of oleanolic acid, is an excellent candidate for use as an internal standard in the HPLC analysis of oleanolic acid and other structurally related triterpenoids. Its structural similarity ensures that it behaves comparably during extraction and chromatographic separation, while being distinct enough to be chromatographically resolved.
This document provides a detailed protocol for using this compound as an internal standard for the quantification of oleanolic acid in a sample matrix.
Experimental Protocols
Materials and Reagents
-
Analytes: Oleanolic Acid (≥97% purity)
-
Internal Standard: this compound (≥98% purity)
-
Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Water (HPLC Grade or Ultrapure)
-
Buffers/Additives: Formic Acid, Phosphoric Acid, or Phosphate Buffer salts (as required for mobile phase pH adjustment)
-
Extraction Solvents: Methanol, Ethanol, or as determined by sample matrix.
-
Sample Matrix: e.g., Herbal extract, formulation, biological fluid.
Preparation of Standard Solutions
2.2.1 Primary Stock Solutions (1 mg/mL)
-
Oleanolic Acid (Analyte) Stock: Accurately weigh 10 mg of oleanolic acid and dissolve it in a 10 mL volumetric flask with methanol.
-
This compound (IS) Stock: Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol.
2.2.2 Working Standard Solutions
-
Oleanolic Acid Working Solution (100 µg/mL): Dilute 1 mL of the primary oleanolic acid stock solution to 10 mL with methanol.
-
Internal Standard Working Solution (50 µg/mL): Dilute 0.5 mL of the primary this compound stock solution to 10 mL with methanol. This solution will be used for spiking all samples and standards.
2.2.3 Preparation of Calibration Curve Standards To prepare a set of calibration standards, combine the Oleanolic Acid Working Solution, the Internal Standard Working Solution, and methanol according to the volumes specified in Table 1. This ensures a constant concentration of the internal standard across all calibration levels.
Table 1: Preparation of Calibration Standards
| Calibration Level | Oleanolic Acid Working Soln. (100 µg/mL) | IS Working Soln. (50 µg/mL) | Methanol (µL) | Final Volume (µL) | Final Oleanolic Acid Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| 1 | 20 | 100 | 880 | 1000 | 2.0 | 5.0 |
| 2 | 50 | 100 | 850 | 1000 | 5.0 | 5.0 |
| 3 | 100 | 100 | 800 | 1000 | 10.0 | 5.0 |
| 4 | 250 | 100 | 650 | 1000 | 25.0 | 5.0 |
| 5 | 500 | 100 | 400 | 1000 | 50.0 | 5.0 |
| 6 | 1000 | 100 | 0 | 1100 | 90.9 | 4.5 |
*Note: For the highest concentration, adjust calculations for the final volume or prepare a more concentrated working solution to maintain volume consistency.
Sample Preparation (Example: Herbal Powder)
-
Accurately weigh 1.0 g of the homogenized herbal powder into a centrifuge tube.
-
Add Internal Standard: Add 100 µL of the Internal Standard Working Solution (50 µg/mL) directly to the powder.
-
Add 10 mL of methanol as the extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes.[5]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
HPLC Method and Parameters
The following HPLC conditions are based on established methods for the analysis of oleanolic acid and are suitable for use with this compound as an internal standard.[5][6][7][8]
Table 2: Recommended HPLC Operating Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)[8] |
| Mobile Phase | Methanol : 0.03 M Phosphate Buffer (pH 3.0) (90:10, v/v)[5][6] |
| Alternative: Acetonitrile : 0.1% Formic Acid in Water | |
| Elution Mode | Isocratic[9] |
| Flow Rate | 1.0 mL/min[7][8][9] |
| Column Temperature | 30 - 35 °C[8][9] |
| Detection Wavelength | 210 nm[7][10] |
| Injection Volume | 10 - 20 µL[5][9] |
Data Analysis and Quantification
The concentration of oleanolic acid in the unknown samples is calculated using the response factor derived from the calibration curve.
-
Generate Calibration Curve: For each calibration standard, calculate the ratio of the peak area of oleanolic acid to the peak area of the this compound internal standard (AreaAnalyte / AreaIS).
-
Plot this peak area ratio against the corresponding concentration ratio (Conc.Analyte / Conc.IS).
-
Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used for quantification. An acceptable R² value is typically ≥ 0.999.[8]
Workflow for HPLC Analysis using an Internal Standard
Caption: Workflow for quantification using an internal standard.
Method Validation Parameters
A robust HPLC method requires validation to ensure its performance is suitable for its intended purpose. Key validation parameters, with typical acceptance criteria found in the literature, are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Description | Typical Literature Values / Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation Coefficient (R²) ≥ 0.999[6][8] |
| Precision (RSD%) | The closeness of agreement between a series of measurements. Assessed at intra-day and inter-day levels. | RSD ≤ 2%[5] |
| Accuracy (% Recovery) | The closeness of the test results to the true value. Determined by spike recovery experiments. | 98 - 102%[8] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | 0.1 µg/mL[8] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 1 µg/mL[8] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity and resolution from interfering peaks. |
Visualizations of Key Concepts
Analyte and Internal Standard Relationship
The selection of this compound as an internal standard for oleanolic acid is based on their structural and chemical similarities, which leads to comparable behavior during analysis.
Caption: Relationship between Analyte and Internal Standard.
Principle of Internal Standard Calibration
Unlike external standard calibration which plots absolute response vs. concentration, the internal standard method uses response and concentration ratios to build the calibration curve, enhancing method robustness.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. Development and validation of an HPLC method for determination of oleanolic acid content and partition of oleanolic acid in submicron emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. Oleanolic Acid: Extraction, Characterization and Biological Activity [mdpi.com]
Application of Methyl Oleanolate in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl oleanolate, a derivative of the pentacyclic triterpenoid oleanolic acid, has garnered significant interest in oncological research for its potential as an anti-cancer agent. Studies have demonstrated its ability to induce programmed cell death, including apoptosis and autophagy, in various cancer cell lines. This document provides a comprehensive overview of the application of this compound in cancer cell line studies, including its cytotoxic effects, the signaling pathways it modulates, and detailed protocols for key experimental assays.
Data Presentation: Cytotoxicity of Oleanolic Acid Derivatives
The following table summarizes the cytotoxic activity of this compound and other oleanolic acid derivatives against various cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Oleanolic Acid Derivative (Compound 11k) | HT-29 (Colon Cancer) | 0.31 | [1] |
| Oleanolic Acid Derivative (Compound 1) | MCF-7 (Breast Cancer) | 0.7 | [2] |
| Oleanolic Acid Derivative (Compound 1) | FaDu, A2780, HT29, SW1736 | 0.7 - 4.3 | [2] |
| Oleanolic Acid Derivative (Compound 52) | A431 | 2.67 | [2] |
| Oleanolic Acid Derivative (EK-9) | HL-60 (TB) (Leukemia) | 3.10 | [3] |
| Oleanolic Acid Derivative (EK-9) | RPMI-8226 (Leukemia) | 3.74 | [3] |
| Oleanolic Acid Derivative (EK-9) | K-562 (Leukemia) | 5.07 | [3] |
| Oleanolic Acid | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | [4] |
| Oleanolic Acid | PC-3 (Prostate Cancer) | 10 - 50 | [4] |
| Oleanolic Acid | HTB-26 (Breast Cancer) | 10 - 50 | [4] |
| Oleanolic Acid | HCT116 (Colorectal Cancer) | 22.4 | [4] |
| Oleanolic Acid | HL-60 (Leukemia) | 44 | [3] |
| Oleanolic Acid Derivative (3a) | A375 (Melanoma) | 25 | [5] |
| Oleanolic Acid Derivative (3b) | A375 (Melanoma) | 10 | [5] |
| Oleanolic Acid Derivative (3a) | MeWo (Melanoma) | 50 | [5] |
| Oleanolic Acid Derivative (3b) | MeWo (Melanoma) | 50 | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways. The primary mechanisms identified are the induction of the extrinsic apoptosis pathway and the stimulation of autophagic cell death, often linked to the generation of reactive oxygen species (ROS) and the activation of c-Jun N-terminal kinase (JNK).
Extrinsic Apoptosis Pathway
This compound has been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells, such as A549 and H1299, primarily through the extrinsic pathway.[6][7] This process is initiated by the upregulation of Death Receptor 5 (DR5).[1][6] The activation of DR5 leads to the recruitment and activation of caspase-8, which in turn activates the executioner caspase-3, culminating in apoptosis.[1][6][7]
Caption: Extrinsic apoptosis pathway induced by this compound.
ROS/JNK-Mediated Cell Death
Another critical mechanism of this compound's action is the induction of reactive oxygen species (ROS) production.[6][7] Elevated ROS levels lead to the phosphorylation and activation of c-Jun N-terminal kinase (JNK).[6][7] The activated JNK pathway contributes to both apoptotic and autophagic cell death.[6] This dual effect highlights a complex interplay of signaling cascades initiated by this compound.
Caption: ROS/JNK signaling in this compound-induced cell death.
Autophagy and mTOR Pathway
This compound also induces autophagy, a cellular process of self-digestion. This is characterized by the conversion of LC3B-I to LC3B-II and the formation of autophagosomes.[6][7] The induction of autophagy is linked to the inhibition of the mTOR signaling pathway, as evidenced by reduced phosphorylation of mTOR.[6][7]
Caption: this compound-induced autophagy via mTOR inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for assays commonly used in the study of this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Culture and treat cells with this compound as described for the cell viability assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is essential for studying signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-p-JNK, anti-LC3B, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse treated and untreated cells with protein extraction buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. Methyloleanolate Induces Apoptotic And Autophagic Cell Death Via Reactive Oxygen Species Generation And c-Jun N-terminal Kinase Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl Oleanolate as a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl oleanolate, a methyl ester derivative of the pentacyclic triterpenoid oleanolic acid, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Oleanolic acid and its derivatives are known to possess a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound, focusing on its effects on key cellular signaling pathways and providing methodologies for assessing its efficacy.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C31H50O3 |
| Molecular Weight | 470.7 g/mol |
| Synonyms | Methyl (3β)-3-hydroxyolean-12-en-28-oate, Oleanolic acid methyl ester |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. |
Therapeutic Potential and Mechanisms of Action
This compound and its derivatives exert their biological effects through the modulation of multiple signaling pathways implicated in the pathogenesis of various diseases.
-
Anti-Cancer Activity: this compound has demonstrated cytotoxic effects against various cancer cell lines.[1] Its anti-tumor activity is often attributed to the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS), and cell cycle arrest.[1][3] Key signaling pathways implicated in its anti-cancer effects include the PI3K/Akt/mTOR and MAPK pathways.
-
Anti-Inflammatory Effects: this compound exhibits anti-inflammatory properties by modulating key inflammatory pathways such as the NF-κB signaling cascade.[1][4] It has been shown to suppress the production of pro-inflammatory mediators.[4][5]
-
Neuroprotective Properties: Oleanolic acid and its derivatives have shown promise in models of neurodegenerative diseases. Their neuroprotective effects are linked to the activation of the Nrf2 antioxidant response pathway and modulation of neuroinflammatory processes.[6][7]
-
Metabolic Disorders: As a PPARγ agonist, methyl oleanonate (a close derivative) has potential applications in the management of metabolic disorders.[8]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and its closely related derivatives in various therapeutic contexts.
Table 1: Anti-Cancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oleanolic acid | HepG2 | Liver Cancer | 30 | [9] |
| Oleanolic acid | AML12 (normal liver cells) | Non-cancerous | 120 | [9] |
| Oleanolic acid derivative (Compound 6) | Various cancer cell lines | Multiple | Micromolar range | [10] |
| Oleanolic acid derivative (Compound 2) | Various cancer cell lines | Multiple | Micromolar range | [10] |
| Oleanolic acid derivative (Compound 10) | Various cancer cell lines | Multiple | Micromolar range | [10] |
Table 2: Anti-Inflammatory Activity
| Compound | Assay | Model | Effect | Reference |
| Methyl-3-octanoyloxyiminoolean-12-en-28-oate | Carrageenan-induced skin inflammation | Rat | Anti-oedemic effects | [1] |
| Oleanolic acid derivatives | LPS-induced nitric oxide formation | Macrophages | IC50 values ranging from 2.66 to 25.40 µM | [5] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound and its derivatives.
Caption: NF-κB signaling pathway inhibition by this compound.
Caption: MAPK signaling pathway and potential inhibition by this compound.
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.
Caption: Nrf2-mediated antioxidant response activation.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line.[11][12][13]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol describes the investigation of this compound's effect on the phosphorylation status of key proteins in a signaling pathway (e.g., MAPK or PI3K/Akt).[14][15][16][17]
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., β-actin) to ensure equal protein loading.
Protocol 3: NF-κB Activation Assay
This protocol details a method to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.[18][19][20][21]
Materials:
-
This compound
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Lipopolysaccharide (LPS)
-
Nuclear and cytoplasmic extraction kit
-
Primary antibody against NF-κB p65
-
Loading control antibodies (e.g., anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Cell Treatment: Pre-treat cells with different concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30-60 minutes).
-
Cell Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.
-
Western Blotting: Perform Western blot analysis on both the nuclear and cytoplasmic extracts as described in Protocol 2.
-
Detection and Analysis: Probe the membranes with antibodies against NF-κB p65, a nuclear loading control (Lamin B1), and a cytoplasmic loading control (β-actin). A decrease in cytoplasmic p65 and a corresponding increase in nuclear p65 upon LPS stimulation indicates NF-κB activation. Assess the ability of this compound to prevent this translocation.
Protocol 4: Nrf2 Activation Assay
This protocol describes how to determine if this compound activates the Nrf2 antioxidant pathway.[7][22][23][24]
Materials:
-
This compound
-
Cell line of interest
-
Nuclear and cytoplasmic extraction kit
-
Primary antibodies against Nrf2 and an upstream target like HO-1
-
Loading control antibodies
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points.
-
Cell Fractionation and Western Blotting: Perform nuclear and cytoplasmic fractionation and Western blot analysis as described in Protocol 3.
-
Detection and Analysis: Probe membranes with an anti-Nrf2 antibody to assess its translocation to the nucleus. An increase in the nuclear Nrf2 level indicates activation. Additionally, probe whole-cell lysates with an antibody against a downstream target of Nrf2, such as Heme Oxygenase-1 (HO-1), to confirm pathway activation. An upregulation of HO-1 expression would further support Nrf2 activation by this compound.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The protocols and data presented in this document provide a framework for researchers to further investigate its mechanisms of action and evaluate its therapeutic potential in various preclinical models. Further studies are warranted to fully elucidate its pharmacological profile and to explore its efficacy and safety in more complex in vivo systems.
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anti‐Inflammatory Effect of 21α‐Methylmelianol In Vitro and In Vivo via NF‐κ B/STAT Signaling Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Activation of the Nrf2 response by oleanolic acid oxime morpholide (3-hydroxyiminoolean-12-en-28-oic acid morpholide) is associated with its ability to induce apoptosis and inhibit proliferation in HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oleanolic Acid Lactones as Effective Agents in the Combat with Cancers—Cytotoxic and Antioxidant Activity, SAR Analysis, Molecular Docking and ADMETox Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. MTT (Assay protocol [protocols.io]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation [mdpi.com]
- 21. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacological Activation of Nrf2 Enhances Functional Liver Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Methyl Oleanolate for In Vitro Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with methyl oleanolate. Our goal is to help you overcome challenges related to its low aqueous solubility in in vitro assays.
Troubleshooting Guides
Here are solutions to common problems encountered when working with this compound in a laboratory setting.
Problem: Precipitate Formation Upon Dilution in Aqueous Media
| Symptom | Potential Cause | Recommended Solution |
| A cloudy solution or visible particles appear immediately after adding the this compound stock solution (in an organic solvent like DMSO) to the cell culture medium or aqueous buffer. | Solvent Shock: The rapid change in solvent polarity when a concentrated stock is diluted into an aqueous environment causes the poorly soluble this compound to "crash out" of the solution. | 1. Slow, Drop-wise Addition: Add the stock solution to the aqueous medium very slowly, drop by drop, while vigorously vortexing or stirring the medium. This promotes rapid dispersion and minimizes localized high concentrations of the compound. 2. Pre-warming the Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the stock solution. Increased temperature can slightly improve solubility and the rate of dissolution. 3. Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. For example, first, dilute the stock in a small volume of medium and then add this intermediate dilution to the final volume. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time during incubation at 37°C. | Compound Instability or Saturation: The concentration of this compound may be at or above its saturation point in the final medium, leading to precipitation over time, especially with slight temperature fluctuations or changes in medium pH. | 1. Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay. 2. Optimize Serum Concentration: If using a serum-containing medium, the proteins in the serum can sometimes help to stabilize hydrophobic compounds. Experiment with different serum concentrations to see if this improves stability. 3. Use a Solubilizing Agent: Incorporate a biocompatible solubilizing agent such as cyclodextrin or a non-ionic surfactant into your assay medium. See the detailed protocols below. |
Problem: Inconsistent or Non-Reproducible Assay Results
| Symptom | Potential Cause | Recommended Solution |
| High variability between replicate wells or between experiments. | Incomplete Dissolution or Precipitation: If this compound is not fully dissolved or precipitates out of solution, the actual concentration of the compound available to the cells will be inconsistent. | 1. Visually Inspect Solutions: Before adding to your cells, always hold your prepared solutions up to a light source to check for any visible precipitate or cloudiness. 2. Prepare Fresh Dilutions: Prepare your working solutions of this compound fresh for each experiment from a concentrated stock. Avoid storing dilute aqueous solutions for extended periods. 3. Ensure Homogeneity of Stock Solution: Before making dilutions, ensure your concentrated stock solution is completely dissolved. If it has been stored at a low temperature, allow it to come to room temperature and vortex thoroughly. |
| No observable biological effect, even at high concentrations. | Low Bioavailability: The compound may have precipitated out of the solution, meaning the cells are not exposed to the intended concentration. | 1. Confirm Solubility: Perform a simple solubility test by preparing your highest desired concentration and visually inspecting for precipitation after a relevant incubation period. 2. Increase Solubility: Employ one of the solubilization methods detailed in the protocols section below, such as using cyclodextrins or surfactants, to increase the amount of this compound that remains in solution and is available to the cells. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for creating a stock solution?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for preparing high-concentration stock solutions of this compound for in vitro assays.[1] It is crucial to use anhydrous, high-purity, cell-culture grade DMSO to prevent moisture contamination, which can negatively impact the solubility of hydrophobic compounds.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects.[2] However, it is always best practice to determine the tolerance of your specific cell line by running a vehicle control experiment where cells are treated with the highest concentration of DMSO that will be used in your assay. The goal is to keep the final DMSO concentration as low as possible, ideally at or below 0.1%.
Q3: Can I use other solvents besides DMSO?
A3: Yes, other organic solvents like ethanol and dimethylformamide (DMF) can also dissolve oleanolic acid, the parent compound of this compound, and are likely to be effective for the methyl ester as well.[3] The solubility of oleanolic acid is approximately 5 mg/mL in ethanol, 3 mg/mL in DMSO, and 30 mg/mL in DMF.[3] When choosing a solvent, always consider its potential toxicity to your specific cell line and include an appropriate vehicle control in your experiments.
Q4: My this compound precipitates in the media during long-term experiments (e.g., 48-72 hours). What can I do?
A4: For long-term incubations, it is crucial to ensure the stability of this compound in the culture medium. If precipitation occurs over time, consider the following:
-
Use a lower concentration: The initial concentration may be too close to the solubility limit.
-
Incorporate a solubilizing agent: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their stability in aqueous solutions.[4] Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can also be used at low, non-toxic concentrations to maintain solubility.
-
Replenish the media: If your experimental design allows, you can replace the media with a freshly prepared solution of this compound every 24 hours.
Q5: How should I store my this compound stock solution?
A5: Prepare your high-concentration stock solution in a suitable solvent like DMSO, and then aliquot it into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light. When stored at -80°C, the stock solution should be used within 6 months; at -20°C, it should be used within 1 month.
Data Presentation: Solubility of Oleanolic Acid (Parent Compound)
While specific quantitative data for this compound is limited, the following tables summarize the solubility of its parent compound, oleanolic acid. This data can serve as a useful guide for initial experimental design.
Table 1: Solubility of Oleanolic Acid in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~30[3] |
| Ethanol | ~5[3] |
| Dimethyl Sulfoxide (DMSO) | ~3[3] |
Table 2: Examples of Improved Aqueous Solubility of Oleanolic Acid Using Formulation Strategies
| Formulation Method | Solubilizing Agents | Fold Increase in Solubility (Approximate) | Reference |
| Microemulsion 1 (ME-1) | Capmul PG-8/NF, Transcutol, Tween 20 | 1000-fold | [5] |
| Microemulsion 2 (ME-2) | Nigella oil, Isopropyl myristate, Transcutol HP, Cremophor EL | 3000-fold | [5] |
| Solid Inclusion Complex | Amino-appended β-cyclodextrins | Dramatically promoted | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 470.73 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 470.73 g/mol = 0.0047073 g/mL = 4.71 mg/mL
-
-
Weigh the compound: Carefully weigh out 4.71 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, you can gently warm the solution to 37°C for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution for In Vitro Assays
This protocol provides a step-by-step guide for preparing working solutions of this compound for a typical 96-well plate assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile 96-well plate
-
Sterile reagent reservoirs and multichannel pipette
Procedure:
-
Prepare the highest concentration working solution: To achieve a final concentration of 100 µM with a final DMSO concentration of 0.1%, you will need to perform a 1:100 dilution of your 10 mM stock solution into the cell culture medium.
-
For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. Vortex immediately.
-
-
Perform serial dilutions:
-
Add 100 µL of complete medium to wells B1 through H1 of your 96-well plate.
-
Add 200 µL of your highest concentration working solution (e.g., 100 µM) to well A1.
-
Using a multichannel pipette, transfer 100 µL from the wells in row A to the corresponding wells in row B.
-
Mix the contents of the wells in row B thoroughly by pipetting up and down several times.
-
Repeat this process, transferring 100 µL from row B to row C, and so on, until you reach the desired lowest concentration.
-
This will create a 2-fold serial dilution series.
-
Protocol 3: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a this compound solution using HP-β-CD to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile deionized water or PBS
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare the HP-β-CD solution: Prepare a solution of HP-β-CD in sterile deionized water or PBS at a desired concentration (e.g., 1-10% w/v). Stir until fully dissolved.
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
Remove undissolved compound: Centrifuge the suspension at high speed to pellet the undissolved this compound.
-
Sterilization and concentration determination: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex. Sterilize the solution by passing it through a 0.22 µm filter. The exact concentration of this compound in the final solution should be determined analytically (e.g., by HPLC or mass spectrometry).
-
Use in assays: This stock solution can then be diluted in cell culture medium for your experiments. Remember to include a vehicle control with the same concentration of HP-β-CD.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for its use in in vitro assays.
Caption: A typical experimental workflow for in vitro assays with this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by oleanolic acid derivatives.[6]
Caption: Oleanolic acid derivatives can inhibit angiogenesis by blocking VEGFR2 signaling.[7]
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Solid inclusion complexes of oleanolic acid with amino-appended β-cyclodextrins (ACDs): Preparation, characterization, water solubility and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. mdpi.com [mdpi.com]
- 7. Oleanolic Acid Inhibits Colorectal Cancer Angiogenesis by Blocking the VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Methyl Oleanolate Crystallization
Welcome to the technical support center for methyl oleanolate crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for crystallizing this compound?
Q2: My this compound is not crystallizing, even after cooling. What should I do?
A2: Several factors can inhibit crystallization. Here are a few troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Add Seed Crystals: If you have a small amount of crystalline this compound, add a tiny crystal to the solution to initiate crystal growth.
-
Increase Supersaturation: Your solution may not be saturated enough. You can try to evaporate some of the solvent to increase the concentration of this compound.
-
Use an Anti-Solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (a solvent in which this compound is insoluble) until the solution becomes slightly turbid.
-
Re-evaluate Your Solvent: The chosen solvent may not be appropriate. It is recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one.
Q3: The crystallized product has a low yield. How can I improve it?
A3: A low yield can be due to several reasons:
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time at a low enough temperature. An ice bath can help to maximize the amount of precipitate.
-
Excessive Washing: Washing the crystals with too much or with a solvent in which they have some solubility can lead to loss of product. Use a minimal amount of ice-cold crystallization solvent for washing.
-
Premature Crystallization: If crystals form too quickly in the funnel during hot filtration (if performed), it can lead to product loss. Ensure your filtration apparatus is pre-heated and the solution is sufficiently hot.
Q4: My this compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is too concentrated or cooled too quickly. To remedy this:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly.
-
Change Solvent: Consider using a solvent with a lower boiling point.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help to slow down the cooling process.
Troubleshooting Guides
Issue 1: No Crystal Formation
If you are unable to obtain crystals, follow this decision-making workflow:
Issue 2: Product "Oiling Out"
If your this compound is precipitating as an oil, use the following guide:
Data Presentation
Solvent Selection Guide
The selection of an appropriate solvent is critical for successful crystallization. The following table provides solubility data for oleanolic acid, a close structural analog of this compound, to guide solvent screening. It is important to experimentally verify the solubility of this compound in your chosen solvents.
| Solvent | Oleanolic Acid Solubility (mg/mL) | Polarity Index | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | ~30[1][2] | 6.4 | 153 | High boiling point, may be difficult to remove. |
| Ethanol | ~5[1][2] | 5.2 | 78.5 | Good general-purpose solvent for triterpenoids. |
| Dimethyl Sulfoxide (DMSO) | ~3[1][2] | 7.2 | 189 | High boiling point, can be difficult to remove completely. |
| Methanol | - | 5.1 | 64.7 | Often a good solvent for polar organic molecules. |
| Acetone | - | 5.1 | 56 | Good for moderately polar compounds, volatile. |
| Ethyl Acetate | - | 4.4 | 77.1 | A moderately polar solvent, often used in mixed solvent systems. |
| Dichloromethane | - | 3.1 | 39.6 | Good for less polar compounds, very volatile. |
| Toluene | - | 2.4 | 110.6 | Good for non-polar compounds, higher boiling point. |
| Hexane | - | 0.1 | 69 | A non-polar solvent, often used as an anti-solvent. |
Note: The solubility of this compound is expected to differ from oleanolic acid. Generally, the methyl ester will be more soluble in less polar solvents (e.g., ethyl acetate, dichloromethane, toluene, hexane) and potentially less soluble in highly polar, protic solvents (e.g., methanol, water) compared to the carboxylic acid.
Experimental Protocols
General Protocol for this compound Crystallization
This protocol provides a general methodology for the crystallization of this compound. The specific solvent and volumes should be optimized for your particular sample.
Materials:
-
Crude or semi-purified this compound
-
Selected crystallization solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Methodology:
Detailed Steps:
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent pair.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently while stirring. Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of solvent necessary to achieve a saturated solution.
-
Decolorization (if necessary): If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools. Avoid disturbing the flask during this time to allow for the formation of larger, more pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold crystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Transfer the crystals to a watch glass and allow them to air dry, or place them in a desiccator under vacuum to remove the last traces of solvent.
References
"optimizing reaction conditions for methyl oleanolate synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl oleanolate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the esterification of oleanolic acid.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
1. Incomplete Reaction:
-
Sub-optimal Molar Ratio of Reactants: An insufficient amount of methanol can lead to an incomplete reaction. While a 1:1 molar ratio of oleanolic acid to methanol is the stoichiometric minimum, using an excess of methanol can shift the equilibrium towards the product side, increasing the yield. Ratios of oleic acid to methanol from 1.0:1.4 up to 1.0:6.0 have been reported to improve yields.[1]
-
Insufficient Reaction Time or Temperature: The esterification reaction may not have reached completion. The optimal reaction time and temperature depend on the catalyst used. For instance, with a cation exchange resin, a reaction time of 40 minutes at 60°C resulted in a high yield.[1] When using an ionic liquid catalyst, a longer reaction time of 10 hours was found to be optimal. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific conditions.
-
Catalyst Inactivity or Insufficient Amount: The catalyst may be deactivated or used in an insufficient quantity. The optimal amount of catalyst varies depending on the type. For example, with bismuth phosphotungstate, 1.5 g was found to be the best amount for a 0.1 mol scale reaction.[1] For ionic liquids, amounts ranging from 15% to 20% of the total reactant weight have been shown to be effective.
2. Reaction Reversibility and Water Content:
-
Presence of Water: Esterification is a reversible reaction, and the water produced as a byproduct can hydrolyze the ester back to the starting materials, thus reducing the yield. It is crucial to minimize the presence of water in the reaction mixture. This can be achieved by using dry solvents and reagents. Additionally, methods for water removal during the reaction, such as the use of molecular sieves or performing the reaction under vacuum, can significantly improve the yield.[2][3]
3. Purification Losses:
-
Sub-optimal Purification Method: Significant amounts of the product may be lost during purification. Recrystallization is a common method for purifying this compound. The choice of solvent is critical for efficient purification. Solvents like ethanol are often used.[4] Column chromatography is another effective purification technique.[5]
The following workflow can help diagnose and resolve low-yield issues:
Question: I am observing the formation of byproducts. How can I minimize them?
Answer:
The formation of byproducts can be minimized by carefully controlling the reaction conditions.
-
Side Reactions due to High Temperature: Excessive heat can lead to degradation of the starting material or product, or promote side reactions. It is important to maintain the optimal reaction temperature. For many catalytic systems, a temperature of around 60°C has been found to be effective.[1]
-
Catalyst-Induced Side Reactions: Some catalysts may promote unwanted side reactions. If you suspect the catalyst is the cause, consider screening different types of catalysts. For instance, enzymatic catalysts like lipase can offer higher selectivity under milder conditions.[2][3]
-
Impure Starting Materials: The presence of impurities in the oleanolic acid or methanol can lead to the formation of byproducts. Ensure the purity of your starting materials before beginning the reaction.
Question: The purification of this compound is proving difficult. What are the best practices?
Answer:
Purification of this compound, a relatively non-polar compound, can be challenging due to the presence of unreacted oleanolic acid and other impurities.
-
Recrystallization: This is a common and effective method. The choice of solvent is crucial. Ethanol is a frequently used solvent for the recrystallization of oleanolic acid and its derivatives.[4] You may need to experiment with different solvent systems (e.g., ethanol/water mixtures) to achieve optimal crystal formation and purity.
-
Column Chromatography: For higher purity, column chromatography is recommended. A silica gel stationary phase is typically used. The mobile phase (eluent) should be optimized to achieve good separation between this compound and any impurities. A gradient of non-polar to moderately polar solvents, such as hexane and ethyl acetate, is often effective.
-
Washing: Washing the crude product with a suitable solvent can help remove certain impurities. For instance, washing with a non-polar solvent like hexane can remove non-polar impurities, while a wash with a dilute aqueous base can remove unreacted acidic oleanolic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents for the synthesis of this compound?
A1: The primary starting materials are oleanolic acid and methanol. The purity of these reagents is important for a clean reaction. For the esterification reaction, a catalyst is typically required. Common catalysts include:
-
Acid catalysts: Concentrated sulfuric acid is a traditional choice but can lead to side reactions and purification difficulties.
-
Solid acid catalysts: Cation exchange resins are a good alternative, offering easier separation.[1]
-
Ionic liquids: These can act as both solvent and catalyst and have been shown to be effective.[1]
-
Enzymes: Lipases can be used for a more environmentally friendly and selective synthesis.[2][3]
Q2: What are the key reaction parameters to control for optimal synthesis?
A2: The key parameters to control are:
-
Molar ratio of reactants: An excess of methanol is generally recommended to drive the reaction to completion.
-
Temperature: The optimal temperature depends on the catalyst used but is often in the range of 55-60°C.[1][3]
-
Reaction time: This can vary from 40 minutes to several hours depending on the catalytic system.[1]
-
Catalyst concentration: The amount of catalyst should be optimized for your specific reaction scale.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system (e.g., hexane:ethyl acetate) can be used to separate the starting material (oleanolic acid) from the product (this compound). The disappearance of the oleanolic acid spot and the appearance of the this compound spot indicate the progress of the reaction.
Data Presentation
Table 1: Comparison of Catalysts and Reaction Conditions for Methyl Oleate/Olanolate Synthesis
| Catalyst | Molar Ratio (Acid:Methanol) | Temperature (°C) | Reaction Time | Max. Yield (%) | Reference |
| Cation Exchange Resin | 1.0 : 2.0 | 60 | 40 min | 99.43 | [1] |
| Ionic Liquid (N-methyl-N-butyl morpholine hydroxide) | 1.0 : 6.0 | 60 | 10 h | 93.9 | [1] |
| Bismuth Phosphotungstate | 1.0 : 1.4 | Not specified | 4 h | 93.4 | [1] |
| Lipase (Eversa Transform) | 1 : 1.5 | 55 | 72 h | ~99 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Cation Exchange Resin Catalyst
This protocol is adapted from methodologies reported for methyl oleate synthesis.[1]
Materials:
-
Oleanolic acid
-
Methanol (anhydrous)
-
Cation exchange resin (e.g., Amberlyst 15)
-
Suitable reaction vessel with a condenser and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add oleanolic acid.
-
Add methanol in a 1:2 molar ratio (oleanolic acid:methanol).
-
Add the cation exchange resin. The amount should be optimized, but a starting point is 20g for a 1.0 molar equivalent of oleic acid.[1]
-
Heat the reaction mixture to 60°C with constant stirring.
-
Monitor the reaction progress by TLC. The reaction is expected to be complete within approximately 40 minutes.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the catalyst.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Enzymatic Synthesis of this compound using Lipase
This protocol is based on a solvent-free enzymatic approach for methyl oleate synthesis.[2][3]
Materials:
-
Oleanolic acid
-
Methanol
-
Immobilized lipase (e.g., Eversa Transform)
-
Molecular sieves (3 Å, activated)
-
Shaking incubator
-
Centrifuge
Procedure:
-
In a baffled Erlenmeyer flask, combine oleanolic acid and methanol in a 1:1.5 molar ratio.
-
Add the immobilized lipase (e.g., 0.75 wt% of the total reactants).
-
Add activated molecular sieves to remove the water formed during the reaction.
-
Incubate the reaction mixture in a shaking incubator at 55°C and 170 rpm for up to 72 hours.
-
Monitor the reaction progress by taking samples periodically and analyzing the conversion of oleanolic acid.
-
After the reaction is complete, centrifuge the mixture to separate the lipase and molecular sieves.
-
Evaporate the residual methanol under vacuum to obtain the crude this compound.
-
Further purification can be achieved through column chromatography if necessary.
Visualizations
References
- 1. tsijournals.com [tsijournals.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Methyl oleate: synthesis and its application research_Chemicalbook [chemicalbook.com]
- 4. US6700014B2 - Process for extracting oleanolic acid from plant material - Google Patents [patents.google.com]
- 5. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Methyl Oleanolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic methyl oleanolate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The most common impurities in synthetic this compound typically include unreacted oleanolic acid, residual reagents from the synthesis (e.g., methylating agents, catalysts), and potentially isomeric byproducts if the starting oleanolic acid was not pure. One of the most challenging impurities to separate is methyl ursolate, the methylated form of ursolic acid, which is a common isomer of oleanolic acid.[1][2][3][4][5]
Q2: My purified this compound shows a persistent minor impurity with a very similar retention time in HPLC. What could it be?
A2: This is often indicative of an isomeric impurity, most likely methyl ursolate.[1][2][3] Oleanolic acid and ursolic acid are structural isomers that differ only in the position of a methyl group, making their physical and chemical properties, and thus the properties of their methyl esters, very similar.[1][2][4][5] This similarity leads to co-elution in standard chromatographic conditions.
Q3: How can I improve the separation of this compound from its isomers?
A3: Improving the separation of this compound from its isomers, such as methyl ursolate, may require optimization of your chromatographic method.[1][2] Techniques to consider include using a different stationary phase, adjusting the mobile phase composition, or employing additives. For instance, the addition of β-cyclodextrin derivatives to the mobile phase in reversed-phase HPLC has been shown to enhance the resolution of oleanolic and ursolic acid.[1][2]
Q4: What is the best general approach for purifying crude synthetic this compound?
A4: A common and effective approach for the purification of synthetic this compound is a multi-step process. This typically involves an initial purification by column chromatography to remove the bulk of impurities, followed by recrystallization to obtain a highly pure product.[6]
Q5: Which analytical techniques are recommended for assessing the purity of this compound?
A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a primary method for determining purity and quantifying impurities.[1][2][3] Thin-Layer Chromatography (TLC) is useful for rapid screening and monitoring the progress of purification.[4][5] For structural confirmation and identification of impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Troubleshooting Guides
Issue 1: Poor Separation of this compound and an Isomeric Impurity (e.g., Methyl Ursolate) in HPLC
| Possible Cause | Solution |
| Co-elution due to similar polarity | Optimize Mobile Phase: Experiment with different solvent ratios in your mobile phase. For reversed-phase HPLC, adjusting the methanol/water or acetonitrile/water ratio can improve separation.[1][2] |
| Introduce Mobile Phase Additives: The addition of cyclodextrins (e.g., β-cyclodextrin derivatives) to the mobile phase can enhance the separation of isomers by forming inclusion complexes with differing stabilities.[1][2] | |
| Inadequate stationary phase selectivity | Change HPLC Column: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase that offers alternative selectivity for triterpenoids. |
Issue 2: Presence of Unreacted Oleanolic Acid in the Purified Product
| Possible Cause | Solution |
| Incomplete reaction | Optimize Reaction Conditions: Ensure your methylation reaction goes to completion by adjusting reaction time, temperature, or the stoichiometry of reagents. |
| Ineffective purification | Column Chromatography: Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to effectively separate the more polar oleanolic acid from the less polar this compound. |
| Recrystallization: If a small amount of oleanolic acid remains after chromatography, recrystallization can be an effective final purification step.[6] |
Issue 3: Low Yield After Purification
| Possible Cause | Solution |
| Product loss during column chromatography | Optimize Column Loading and Elution: Avoid overloading the column and use a shallow solvent gradient to ensure good separation without excessive band broadening, which can lead to the loss of product in mixed fractions. |
| Product loss during recrystallization | Choose an Appropriate Solvent System: Select a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below to maximize recovery. |
| Controlled Cooling: Allow the solution to cool slowly to promote the formation of pure crystals and prevent the rapid precipitation of the product along with impurities. |
Experimental Protocols
Preparative Column Chromatography for Crude this compound
Objective: To perform an initial purification of synthetic this compound to remove unreacted starting materials and polar byproducts.
Materials:
-
Crude synthetic this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the chromatography column, allowing it to pack under gravity.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried sample silica gel mixture to the top of the column.
-
Elution: Begin elution with pure hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., starting from 1% and gradually increasing to 10% or higher based on TLC analysis of the reaction mixture).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Pooling: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.
Recrystallization of this compound
Objective: To further purify this compound after column chromatography to achieve high purity.
Materials:
-
Partially purified this compound
-
Methanol (or another suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the partially purified this compound in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote additional crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Triterpenoid Isomer Separation
| Technique | Stationary Phase | Mobile Phase | Key Findings | Reference |
| HPLC | C18 Reversed-Phase | Methanol/Water (85:15, v/v) | Incomplete separation of oleanolic acid and ursolic acid. | [1][2] |
| HPLC | C18 Reversed-Phase | Methanol/Water (85:15, v/v) with 4 mmol/L β-CD | No significant improvement in separation. | [1][2] |
| TLC | C18 RP HPTLC | n-hexane/ethyl acetate (5:1 v/v) | Good separation of ursolic, oleanolic, and betulinic acids. | [4][5] |
Visualizations
Caption: A typical workflow for the purification of synthetic this compound.
Caption: A logical troubleshooting guide for improving the HPLC separation of isomers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. jfda-online.com [jfda-online.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing byproduct formation in methyl oleanolate synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl oleanolate. Our goal is to help you minimize byproduct formation and maximize the yield and purity of your target compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Fischer Esterification (Methanol/Acid Catalyst): - Increase reaction time and monitor progress using Thin-Layer Chromatography (TLC).- Use a larger excess of methanol, which can also serve as the solvent, to shift the equilibrium towards the product.- Ensure the acid catalyst (e.g., concentrated H₂SO₄) is fresh and used in an appropriate catalytic amount (typically 1-5 mol%).- Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[1][2][3] Methyl Iodide Method: - Ensure the base (e.g., K₂CO₃, NaH) is anhydrous and used in sufficient excess to deprotonate the carboxylic acid.- Use a polar aprotic solvent (e.g., DMF, acetone) to facilitate the reaction.- Increase the reaction temperature, monitoring for potential degradation. |
| Product Loss During Workup | - During aqueous extraction, perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.- Use a saturated brine solution to wash the organic layer to break emulsions and reduce the solubility of the product in the aqueous phase.- Ensure complete drying of the organic layer with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation. |
| Degradation of Starting Material or Product | - Avoid excessively high temperatures, especially during Fischer esterification, which can lead to charring and decomposition.- If using a strong acid catalyst, neutralize the reaction mixture carefully during workup to prevent acid-catalyzed degradation during storage. |
Issue 2: Presence of Unreacted Oleanolic Acid
| Possible Cause | Suggested Solution |
| Insufficient Reagents or Reaction Time | - Increase the molar ratio of the methylating agent (methanol or methyl iodide) to oleanolic acid.- Extend the reaction time and monitor for the disappearance of the oleanolic acid spot on TLC. |
| Inefficient Catalyst | - For Fischer esterification, ensure the acid catalyst is active. Consider using a different acid catalyst like p-toluenesulfonic acid (p-TsOH).- For the methyl iodide method, ensure the base is strong enough and sufficiently dry to deprotonate the carboxylic acid. |
| Equilibrium Limitation (Fischer Esterification) | - As mentioned for low yield, remove water from the reaction mixture to drive the equilibrium towards the formation of the methyl ester.[1][2][3] |
Issue 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Methylation of the C-3 Hydroxyl Group | - This can occur with potent methylating agents or under harsh conditions. To minimize this, use milder reaction conditions (e.g., lower temperature, shorter reaction time).- For Fischer esterification, the sterically hindered nature of the C-3 secondary alcohol makes its esterification less likely than the carboxylic acid, but it can still occur. Using a stoichiometric amount of methanol and a shorter reaction time can help.- When using methyl iodide, a weaker base and lower temperature may reduce the extent of O-methylation at the C-3 position. |
| Dehydration of the Terpenoid Backbone | - Acid-catalyzed dehydration can occur at high temperatures in the presence of a strong acid catalyst, leading to the formation of additional double bonds in the pentacyclic structure.- Use a lower reaction temperature and a less concentrated acid catalyst. Monitor the reaction carefully to avoid prolonged heating. |
| Epimerization at C-3 | - The stereochemistry of the C-3 hydroxyl group could potentially be altered under certain reaction conditions, although this is less common for esterification.- Employ milder reaction conditions and consider protecting the hydroxyl group if epimerization is a significant issue. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory methods for synthesizing this compound from oleanolic acid are:
-
Fischer-Speier Esterification: This is an acid-catalyzed esterification using an excess of methanol with a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This is a reversible reaction.[1][2][3][4]
-
Reaction with Methyl Iodide: This method involves the deprotonation of the carboxylic acid with a base (e.g., potassium carbonate) followed by nucleophilic substitution with methyl iodide.[5]
-
Reaction with Diazomethane or Trimethylsilyldiazomethane: These reagents offer a high-yielding route to methyl esters. However, diazomethane is highly toxic and explosive, requiring special handling precautions.
Q2: What are the potential byproducts in this compound synthesis?
A2: The primary byproducts depend on the synthetic method used:
-
3-O-Methyl Oleanolic Acid Methyl Ester: This results from the methylation of both the carboxylic acid and the hydroxyl group at the C-3 position. This is more likely with strong methylating agents or harsh reaction conditions.
-
Dehydration Products: Under strong acidic conditions and heat, oleanolic acid can undergo dehydration, leading to the formation of additional double bonds within the triterpenoid skeleton.
-
Unreacted Oleanolic Acid: Incomplete reaction is a common issue, especially in the reversible Fischer esterification.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the non-polar this compound product from the more polar oleanolic acid starting material. The reaction is considered complete when the oleanolic acid spot is no longer visible on the TLC plate when visualized (e.g., under UV light after staining).
Q4: What is the best way to purify crude this compound?
A4: Column chromatography is the most common and effective method for purifying this compound from unreacted starting material and byproducts. A silica gel stationary phase with a gradient elution of a non-polar solvent system (e.g., hexane and ethyl acetate) is typically used. The less polar this compound will elute before the more polar oleanolic acid.
Q5: How can I confirm the purity and identity of my synthesized this compound?
A5: The purity and identity of the final product should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the presence of the methyl ester group and the integrity of the oleanolic acid backbone.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to assess purity and identify volatile impurities after derivatization.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample by separating the product from any remaining impurities. A C18 column with a mobile phase of methanol and water is often suitable.[6][7][8]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Oleanolic Acid
This protocol describes a standard method for the synthesis of this compound using an acid catalyst.
Materials:
-
Oleanolic Acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve oleanolic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Data Presentation
Table 1: Comparison of Methylation Methods for Oleanolic Acid (Illustrative)
| Method | Typical Yield | Purity | Key Byproducts | Advantages | Disadvantages |
| Fischer Esterification | Moderate to High | Good to Excellent | Unreacted Oleanolic Acid, Dehydration Products | Reagents are inexpensive and readily available. | Reversible reaction; may require removal of water for high conversion.[1][2][3] |
| Methyl Iodide | High | Good to Excellent | 3-O-Methylated byproduct | High yielding and generally goes to completion. | Methyl iodide is toxic; requires an anhydrous base. |
| Diazomethane | Very High | Excellent | Minimal | High yield and clean reaction. | Highly toxic, explosive, and requires specialized equipment. |
Visualizations
Caption: Workflow for this compound Synthesis via Fischer Esterification.
Caption: Logical workflow for troubleshooting byproduct formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104897796A - Method for determining oleanolic acid content and ursolic acid content in sesame oil through high performance liquid chromatography method - Google Patents [patents.google.com]
- 7. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
"addressing poor cell permeability of methyl oleanolate"
Welcome to the Technical Support Center for Methyl Oleanolate Permeability. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the poor cell permeability of this compound and its parent compound, oleanolic acid.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low biological activity in my cell-based assays despite showing promise in vitro?
A1: The limited efficacy of this compound in cell-based assays is often attributed to its poor physicochemical properties.[1] Like its parent compound oleanolic acid (OA), it has low water solubility and poor cell membrane permeability.[2][3] This prevents the compound from reaching its intracellular targets in sufficient concentrations to exert a biological effect. OA is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[3]
Q2: What are the primary strategies to overcome the poor cell permeability of this compound?
A2: There are three main approaches to enhance the permeability and bioavailability of this compound and related triterpenoids:
-
Chemical Modification: Synthesizing derivatives of the core oleanolic acid structure can improve its pharmaceutical properties.[2] Modifications primarily target the C-3 hydroxyl group, C-28 carboxyl group, and the A and C rings to increase solubility, improve bioavailability, and enhance target selectivity.[4][5]
-
Advanced Formulation Strategies: Incorporating the compound into specialized delivery systems can enhance its solubility and absorption.[6] Key methods include creating solid dispersions with hydrophilic polymers, developing lipid-based formulations like phospholipid complexes, and nanonization to reduce particle size.[3][7][8][9]
-
Use of Permeability Enhancers: Co-administering the compound with chemical permeation enhancers can transiently and reversibly increase the permeability of cell membranes, allowing for greater drug uptake.[10][11]
Q3: How do chemical modifications improve the permeability of oleanolic acid derivatives?
A3: Chemical modifications improve permeability by altering the molecule's physicochemical properties, such as its lipophilicity, polarity, and ability to interact with membrane transporters. For example, esterification or amidation at the C-28 carboxyl group has been shown to significantly enhance antitumor activity.[4] The addition of moieties like fluorinated or chlorinated indoles has led to enhanced anti-hyaluronidase activity and feasible skin permeability.[12][13] Other strategies include adding sugar moieties or creating ionic derivatives to improve water solubility and membrane interaction.[4][14]
Q4: What are lipid-based formulations and how do they help?
A4: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS) or phospholipid complexes, solubilize poorly water-soluble drugs in lipophilic excipients.[15] When these formulations come into contact with aqueous gastrointestinal fluids, they can form fine emulsions or micelles that facilitate drug absorption.[6] For instance, an oleanolic acid-phospholipid complex was developed to improve the lipophilicity and, consequently, the oral bioavailability of OA.[9]
Troubleshooting Experimental Issues
Q5: I am screening several new this compound derivatives. Which in vitro permeability assay should I use first, PAMPA or Caco-2?
A5: For initial high-throughput screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is recommended. PAMPA is a cost-effective model that specifically measures passive diffusion across an artificial lipid membrane, allowing you to quickly rank compounds based on this single property.[16][17] The Caco-2 assay, which uses a monolayer of human colon adenocarcinoma cells, is more complex, time-consuming, and expensive.[18][19] However, it provides more comprehensive data by modeling not only passive permeability but also active transport and efflux mechanisms, making it better suited for validating promising leads identified through PAMPA.[18][20]
Q6: My modified compound shows high permeability in the PAMPA assay but low transport in the Caco-2 assay. What could be the reason?
A6: This discrepancy strongly suggests that your compound is a substrate for active efflux transporters present in the Caco-2 cell monolayer, such as P-glycoprotein (P-gp).[18] The PAMPA model only assesses passive diffusion and lacks these transporters.[17] Therefore, a compound can appear highly permeable in PAMPA but be actively pumped out of the cells in the Caco-2 model, resulting in low net transport. To confirm this, you can run a Caco-2 assay including a known P-gp inhibitor, like verapamil.[18]
Q7: I am developing a topical formulation. How can I assess skin permeability?
A7: Skin permeability can be assessed using in vitro models like the PAMPA-skin assay, which uses a specialized artificial membrane mimicking the skin barrier.[16] Additionally, studies have been conducted using rat skin as a model to evaluate the effects of permeation enhancers.[11][21] For example, the addition of indole moieties to oleanolic acid derivatives showed feasible skin permeability in an acidic environment (pH 6.5), which is relevant for cosmeceutical applications.[12][13]
Data Presentation: Enhancing Permeability & Activity
The following tables summarize quantitative data from studies aimed at improving the efficacy of oleanolic acid through chemical modification and formulation.
Table 1: Enhancement of Anti-Hyaluronidase Activity via Chemical Modification
| Compound | Modification | IC₅₀ (µg/mL) | Fold Improvement vs. OA |
| Oleanolic Acid (OA) | Parent Compound | 80.3 | - |
| Derivative 6c | Fluorinated Indole Moiety | 9.97 | ~8.1x |
| Derivative 6g | Chlorinated Indole Moiety | 9.57 | ~8.4x |
| Data sourced from studies on oleanolic acid indole derivatives.[12][22] |
Table 2: Improved Oral Bioavailability of Oleanolic Acid with a Phospholipid Complex Formulation in Rats
| Formulation Group | Cₘₐₓ (ng/mL) | AUC₀₋₂₄h (ng·h/mL) | Relative Bioavailability |
| Oleanolic Acid (OA) alone | 59.5 | 259.6 | 100% |
| OA-Phospholipid Complex (OPCH) | 78.7 | 306.6 | ~118% |
| OPCH + KCZ (CYP3A inhibitor) | 131.3 | 707.7 | ~273% |
| Data from an in vivo pharmacokinetic study in rats.[9] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is for assessing the passive permeability of a compound across an artificial gastrointestinal (GIT) barrier.
Materials:
-
96-well donor and acceptor plates ("PAMPA sandwich").[23]
-
Lecithin/dodecane solution (e.g., 1% lecithin in dodecane).[19]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Dimethyl sulfoxide (DMSO).
-
Test compounds and controls (high and low permeability).[24]
-
96-well plate reader or LC-MS/MS for analysis.[18]
Methodology:
-
Prepare Solutions: Dissolve test compounds in DMSO to create 10-20 mM stock solutions. Dilute the stock solutions in PBS (pH 7.4) to a final concentration of 10-50 µM, ensuring the final DMSO concentration is low (e.g., 0.5%).[16][23]
-
Coat the Membrane: Gently add 5 µL of the lipid/dodecane solution to the filter of each well on the donor plate, taking care not to puncture the membrane.[19]
-
Prepare the Acceptor Plate: Add 300 µL of PBS buffer (containing 0.5% DMSO) to each well of the acceptor plate.[23]
-
Add Compound to Donor Plate: Add 150-200 µL of the prepared test compound solutions to each well of the coated donor plate.[19]
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembly in a humid environment at room temperature for 5 to 18 hours.[17][24]
-
Sample Analysis: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [-ln(1 - Cₐ(t)/Cₑq)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t) Where Cₐ(t) is the concentration in the acceptor well at time t, Cₑq is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the membrane area, and t is the incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol assesses bidirectional transport across a differentiated Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (e.g., ATCC HTB-37).[25]
-
Transwell inserts (semipermeable supports) in multi-well plates.[18]
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).
-
TEER (Transepithelial Electrical Resistance) meter.[26]
-
Test compounds, controls, and efflux pump inhibitors (e.g., verapamil).[18]
-
LC-MS/MS for analysis.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[27]
-
Monolayer Integrity Check: Before the assay, measure the TEER of each monolayer. Only use inserts with TEER values within an acceptable range (e.g., 300-600 Ω·cm²), which indicates good monolayer integrity.[26]
-
Assay Preparation: Wash the cell monolayers with pre-warmed transport buffer. Pre-incubate the cells with the buffer for 30 minutes at 37°C.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Efflux Measurement (Basolateral to Apical - B to A):
-
Add the test compound to the basolateral (donor) side.
-
Add fresh buffer to the apical (acceptor) side.
-
Incubate and collect samples as in the A to B direction.
-
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp value for both A to B and B to A directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.
Visualizations: Workflows and Pathways
References
- 1. CeMM: Chemical modification of oleanolic acid could pave the way to pharmaceutically relevant derivates [cemm.at]
- 2. mdpi.com [mdpi.com]
- 3. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of structural modification and biological activities of oleanolic acid [cjnmcpu.com]
- 5. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. viromii.com [viromii.com]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. Dual strategies to improve oral bioavailability of oleanolic acid: Enhancing water-solubility, permeability and inhibiting cytochrome P450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 11. Effect of permeation enhancers on in vitro release and transdermal delivery of lamotrigine from Eudragit®RS100 polymer matrix-type drug in adhesive patches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluations of oleanolic acid indole derivatives as hyaluronidase inhibitors with enhanced skin permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluations of oleanolic acid indole derivatives as hyaluronidase inhibitors with enhanced skin permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) | Bienta [bienta.net]
- 17. PAMPA | Evotec [evotec.com]
- 18. enamine.net [enamine.net]
- 19. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 20. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. enamine.net [enamine.net]
- 24. bioassaysys.com [bioassaysys.com]
- 25. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Stabilizing Methyl Oleanolate in Solution for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with methyl oleanolate in solution for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern for long-term experiments?
This compound is a methyl ester derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid.[1] Like many hydrophobic compounds, it has limited solubility in aqueous solutions, which can lead to precipitation and a decrease in its effective concentration over time.[2][3] For long-term experiments, maintaining a stable and accurate concentration of the compound in solution is critical for obtaining reliable and reproducible results.[4] Degradation of the compound can also lead to a loss of biological activity.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[2][3] It is important to use anhydrous, high-purity DMSO to prevent moisture contamination, which can reduce the solubility of the compound.[3]
Q3: My this compound precipitated out of the cell culture medium immediately after I added the DMSO stock solution. What happened?
This phenomenon, often called "crashing out," is common for hydrophobic compounds. While this compound is soluble in a high concentration of an organic solvent like DMSO, it is not readily soluble in the aqueous environment of cell culture medium when the solvent is diluted.[2] This rapid solvent exchange causes the compound to precipitate.[3]
Q4: I observed a precipitate in my culture plates several hours or days after adding this compound. What could be the cause?
Delayed precipitation can be caused by several factors:
-
Temperature Shifts: Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect the compound's solubility.[2]
-
pH Shift: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[2][5]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes.[2][3]
-
Compound Instability: The compound itself may be degrading over time at 37°C.[3]
Q5: How can I prevent my this compound from precipitating in cell culture media?
Several strategies can help prevent precipitation:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%, and preferably below 0.1%, to minimize solvent-induced precipitation and cytotoxicity.[2]
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the media, perform a serial dilution of the stock in pre-warmed (37°C) culture media.[2] Add the compound dropwise while gently vortexing the media.[2]
-
Pre-warm Media: Always use pre-warmed cell culture media (37°C) when preparing your final working solution, as solubility often decreases at lower temperatures.[2]
-
Determine Maximum Soluble Concentration: Before starting your experiment, it is crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium.[3]
Q6: What are the recommended long-term storage conditions for this compound stock solutions?
For long-term stability, stock solutions of this compound should be stored at low temperatures. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[6][7]
Troubleshooting Guides
Issue 1: Precipitation Observed in Solution
| Observation | Possible Cause | Troubleshooting Steps |
| Immediate Precipitation | The final concentration of this compound exceeds its aqueous solubility limit.[2] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.[3] |
| Rapid dilution of the DMSO stock solution.[2] | Perform a serial dilution in pre-warmed media.[2] Add the compound slowly while mixing.[2] | |
| The temperature of the media is too low.[2] | Use pre-warmed (37°C) cell culture media.[2] | |
| Delayed Precipitation (Hours to Days) | Temperature fluctuations between the bench and incubator.[2] | Pre-warm all solutions and minimize the time culture vessels are outside the incubator.[2] |
| Changes in media pH due to the CO2 environment.[2] | Ensure the media is properly buffered for the CO2 concentration in your incubator.[5] | |
| Interaction with media components over time.[2] | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. |
Issue 2: Inconsistent Experimental Results or Loss of Biological Activity
| Observation | Possible Cause | Troubleshooting Steps |
| Variable results between experiments | Degradation of this compound in the stock solution due to improper storage.[4] | Prepare fresh stock solutions more frequently. Store aliquots at -80°C and protect them from light.[6][7] Avoid repeated freeze-thaw cycles.[7] |
| Inaccurate final concentration due to precipitation. | Visually inspect for precipitation before each experiment. If observed, prepare a fresh working solution at a lower concentration. | |
| Gradual loss of compound effect over time in a long-term experiment | Degradation of this compound in the experimental medium at 37°C.[3] | Consider replenishing the medium with a fresh solution of the compound at regular intervals during the experiment. |
| Hydrolysis of the methyl ester group.[8] | While less common in buffered cell culture media, be aware of potential hydrolysis. Use fresh solutions for critical experiments. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Duration | Temperature | Solvent | Notes |
| Long-Term (Months to a year) | -80°C[6] | DMSO | Aliquot to avoid repeated freeze-thaw cycles.[6] Protect from light. |
| Short-Term (Up to one month) | -20°C[6] | DMSO | Aliquot to avoid repeated freeze-thaw cycles.[6] Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired high-concentration stock solution (e.g., 10-100 mM).
-
Vortexing/Sonication: Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, briefly sonicate the solution in a water bath.[2]
-
Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials or tubes to avoid multiple freeze-thaw cycles and protect from light.[7][9] Store the aliquots at -80°C for long-term storage.[6]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[2]
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of your high-concentration DMSO stock solution in the pre-warmed medium. This helps to minimize the "solvent shock."[2]
-
Final Dilution: Add a small volume of the intermediate dilution to the final volume of pre-warmed medium while gently vortexing to achieve the desired final concentration.[2]
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Methyl Oleanolate in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to methyl oleanolate and its derivatives (e.g., Bardoxolone Methyl/CDDO-Me) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its analogues?
This compound and its synthetic derivatives, such as Bardoxolone Methyl (CDDO-Me), are known to exert their anti-cancer effects through multiple mechanisms. At lower concentrations, they are potent activators of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[1][2][3][4] At higher, anti-cancer concentrations, they are known to inhibit the pro-inflammatory and pro-survival NF-κB and STAT3 signaling pathways.[5][6][7][8] Additionally, they can induce apoptosis and autophagy, often through modulation of the PI3K/Akt/mTOR pathway.[5][7][9]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential molecular mechanisms of resistance?
While specific acquired resistance to this compound is not extensively documented, resistance can be inferred from its mechanisms of action and data on similar synthetic triterpenoids like CDDO-Me. Potential mechanisms include:
-
Alterations in the PI3K/Akt/mTOR Pathway: Overexpression or constitutive activation of Akt has been shown to confer resistance to CDDO-Me.[5]
-
Sustained Nrf2 Activation: While Nrf2 activation is a primary effect, its prolonged activation in some cancer types can contribute to chemoresistance by upregulating cytoprotective genes.[4][5][10][11]
-
Activation of Downstream Survival Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the effects of this compound.
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) proteins, such as P-glycoprotein (ABCB1), can lead to reduced intracellular drug concentrations. However, some oleanolic acid derivatives have been shown to inhibit P-gp.[12]
-
Defects in the Apoptotic Machinery: Mutations or altered expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) can render cells resistant to apoptosis-inducing agents.[8]
Q3: How can I experimentally confirm if my cells are resistant due to Akt pathway activation?
You can assess the activation state of the Akt pathway in your resistant cell line compared to a sensitive parental line using Western blotting.
-
Procedure:
-
Treat both sensitive and resistant cells with this compound at various concentrations and time points.
-
Prepare whole-cell lysates.
-
Perform Western blot analysis using antibodies against total Akt and phosphorylated Akt (p-Akt) at key residues (e.g., Ser473, Thr308).
-
Also probe for downstream targets of Akt, such as phosphorylated mTOR (p-mTOR) and its substrates p-S6K1 and p-4E-BP1.[7]
-
-
Expected Result Indicating Resistance: Persistently high levels of p-Akt and its downstream targets in the resistant cell line, even in the presence of this compound, would suggest that activation of this pathway is a resistance mechanism.
Q4: What strategies can I use to overcome resistance to this compound in my experiments?
Several strategies can be employed, primarily centered around combination therapies:
-
Targeting the PI3K/Akt/mTOR Pathway: Combine this compound with known inhibitors of PI3K, Akt, or mTOR. Silencing Akt or mTOR with siRNA has been shown to sensitize pancreatic cancer cells to CDDO-Me.[7]
-
Combination with Standard Chemotherapeutics: this compound derivatives have been shown to enhance the efficacy of other chemotherapeutic agents like paclitaxel and cisplatin in resistant cell lines.[6]
-
Targeting Other Survival Pathways: If you identify activation of a specific compensatory survival pathway (e.g., MAPK/ERK), consider using a specific inhibitor for that pathway in combination with this compound. Pharmacological suppression of ERK has been shown to sensitize cancer cells to oleanolic acid.[13]
-
Modulating the Tumor Microenvironment: In multi-drug resistant ovarian cancer cells, CDDO-Me was found to inhibit the IL-6-Stat3 pathway, suggesting a role in overcoming microenvironment-mediated resistance.[6][8]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. Cells should be in the logarithmic growth phase during treatment. |
| Drug Preparation and Storage | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Treatment Duration | Optimize the incubation time with the drug. Effects may be more pronounced at 48 or 72 hours compared to 24 hours. |
| Assay Interference | If using a colorimetric or fluorometric assay (e.g., MTT, AlamarBlue), ensure that the compound itself does not interfere with the assay reagents. Run a control with the compound in cell-free media. |
Problem 2: Difficulty in detecting changes in Nrf2 pathway activation.
| Possible Cause | Troubleshooting Step |
| Timing of Analysis | Nrf2 activation can be transient. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the peak of Nrf2 nuclear translocation and target gene expression. |
| Subcellular Fractionation | For Western blotting, perform subcellular fractionation to separate nuclear and cytoplasmic extracts. An increase in Nrf2 in the nuclear fraction is a key indicator of activation. |
| Target Gene Analysis | Analyze the mRNA expression of Nrf2 target genes (e.g., NQO1, GCLC, HO-1) using qRT-PCR. This can be a more sensitive measure of pathway activation.[3] |
| Antibody Quality | Use a validated antibody for Nrf2 that is known to work well in your application (e.g., Western blot, immunofluorescence). |
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| CDDO-Me | K562 | Chronic Myeloid Leukemia | 2.15 | 24 h | [9] |
| CDDO-Me | K562 | Chronic Myeloid Leukemia | 1.58 | 48 h | [9] |
| DIOXOL | CCRF-VCR1000 | Acute Lymphoblastic Leukemia (Vincristine Resistant) | ~5 (effective concentration) | 24-72 h | [12] |
| DIOXOL | CCRF-ADR5000 | Acute Lymphoblastic Leukemia (Adriamycin Resistant) | ~5 (effective concentration) | 24-72 h | [12] |
Note: IC50 values can vary significantly between studies due to different experimental conditions.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
-
Sample Preparation: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Quantify protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-STAT3, STAT3, Nrf2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Signaling pathways modulated by this compound derivatives.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Logic of using combination therapy to overcome resistance.
References
- 1. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2, the Master Regulator of Anti-Oxidative Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDDO-Me, a synthetic triterpenoid, inhibits expression of IL-6 and Stat3 phosphorylation in multi-drug resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CDDO-Me, a synthetic triterpenoid, inhibits expression of IL-6 and Stat3 phosphorylation in multi-drug resistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bardoxolone methyl (CDDO-Me or RTA402) induces cell cycle arrest, apoptosis and autophagy via PI3K/Akt/mTOR and p38 MAPK/Erk1/2 signaling pathways in K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. New paper on the role of NRF2 in melanoma dedifferentiation and suppression of immune response - Mildred-Scheel-Nachwuchszentrum [med.uni-wuerzburg.de]
- 12. Oleanolic acid derivative methyl 3,11-dioxoolean-12-en-28-olate targets multidrug resistance related to ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
"troubleshooting guide for methyl oleanolate experiments"
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with methyl oleanolate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
1. Solubility and Compound Preparation
-
Question: I'm having trouble dissolving this compound. What is the recommended solvent?
-
Answer: this compound, similar to its parent compound oleanolic acid, has poor aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[1] To enhance solubility, you can gently warm the solution and use sonication. When preparing working solutions in aqueous buffers or cell culture media, it is crucial to dilute the stock solution slowly while vortexing to prevent precipitation. The final concentration of the organic solvent in the assay should be kept low (typically below 0.5%) and a vehicle control should always be included in the experiment.
-
-
Question: My this compound solution appears cloudy after dilution in my aqueous buffer. What should I do?
-
Answer: Cloudiness or precipitation indicates that the compound is coming out of solution. This is a common issue due to the hydrophobic nature of this compound. To address this, you can try the following:
-
Decrease the final concentration of this compound in your working solution.
-
Increase the percentage of co-solvent (e.g., DMSO) in your final solution, ensuring it does not exceed a concentration that affects your experimental system.
-
Prepare fresh dilutions immediately before use, as the compound may precipitate over time.
-
-
2. In Vitro Cell-Based Assays
-
Question: I am observing high variability between replicate wells in my cell viability (e.g., MTT) assay. What could be the cause?
-
Answer: High variability in cell-based assays can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension and proper mixing before and during plating.
-
Inconsistent compound concentration: This can be due to precipitation or improper mixing of the dosing solutions. Visually inspect your solutions for any signs of precipitation before adding them to the cells.
-
Edge effects: Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Pipetting errors: Ensure your pipettes are calibrated and use consistent pipetting techniques.
-
-
-
Question: My IC50 values for this compound are inconsistent across different experiments. Why might this be happening?
-
Answer: Inconsistent IC50 values can be attributed to several factors:
-
Cell passage number and health: Use cells within a consistent and low passage number range, as their sensitivity to compounds can change over time in culture. Regularly monitor cell health and morphology.
-
Variations in incubation time: Ensure the duration of compound exposure is consistent across all experiments.
-
Compound stability: this compound solutions may degrade over time, especially if not stored properly. It is recommended to use freshly prepared solutions for each experiment and store stock solutions at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[1]
-
-
3. Synthesis and Purification
-
Question: I am synthesizing this compound from oleanolic acid and the reaction yield is low. What can I do to improve it?
-
Answer: Low yields in the esterification of oleanolic acid can be due to several factors:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring it using thin-layer chromatography (TLC). You may need to increase the reaction time or temperature.
-
Purity of starting material: Use high-purity oleanolic acid.
-
Reagent stoichiometry: Ensure the correct molar ratios of reagents are used. An excess of the methylating agent is often required.
-
Moisture: The presence of water can hydrolyze the methyl ester back to the carboxylic acid. Use anhydrous solvents and reagents.
-
-
-
Question: I am having difficulty purifying my synthesized this compound. What purification methods are recommended?
-
Answer: Column chromatography is a common method for purifying this compound from the reaction mixture. A silica gel stationary phase with a non-polar mobile phase (e.g., a gradient of ethyl acetate in hexane) is typically effective. The polarity of the eluent can be gradually increased to separate the more polar impurities.
-
Quantitative Data
The following table summarizes the cytotoxic activity of this compound and related oleanolic acid derivatives against various cancer cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Methyl 3,11-dioxoolean-12-en-28-olate | CCRF-VCR1000 (multidrug-resistant leukemia) | MTT | Not specified, but showed high activity | [2] |
| Methyl 3,11-dioxoolean-12-en-28-olate | CCRF-ADR5000 (multidrug-resistant leukemia) | MTT | Not specified, but showed high activity | [2] |
| Oleanolic Acid Derivative (AH-Me) | MCF-7 (breast cancer) | Not specified | 4.0 | [3] |
| Oleanolic Acid Derivative (AH-Me) | MDA-MB-453 (breast cancer) | Not specified | 6.5 | [3] |
| Oleanolic Acid | B16 2F2 (mouse melanoma) | Not specified | 4.8 | [3] |
| Oleanolic Acid Derivative (3a) | A375 (melanoma) | MTT | > 25 (at 24h), ~25 (at 48h) | [4] |
| Oleanolic Acid Derivative (3b) | A375 (melanoma) | MTT | ~50 (at 24h), < 25 (at 48h) | [4] |
| Oleanolic Acid Derivative (3b) | MeWo (melanoma) | MTT | ~50 (at 24h), ~100 (at 48h) | [4] |
Experimental Protocols
1. Protocol for Synthesis of this compound from Oleanolic Acid
This protocol describes a simple and effective method for the synthesis of this compound via Fischer esterification.
-
Materials:
-
Oleanolic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable organic solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve oleanolic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash again with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
2. Protocol for MTT Cell Viability Assay
This protocol outlines the steps for assessing the cytotoxic effects of this compound on cancer cells using the MTT assay.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
-
3. Protocol for Western Blot Analysis of P-glycoprotein (ABCB1)
This protocol provides a method to assess the effect of this compound on the expression of the multidrug resistance protein P-glycoprotein (ABCB1).
-
Materials:
-
Cell line expressing P-glycoprotein
-
This compound
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein (ABCB1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
-
Procedure:
-
Treat cells with desired concentrations of this compound for a specified time.
-
Lyse the cells using RIPA buffer with protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-glycoprotein antibody overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
Signaling Pathways and Experimental Workflows
1. NF-κB Signaling Pathway
This compound and its parent compound, oleanolic acid, have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[5][6][7] The diagram below illustrates a simplified representation of this pathway and potential points of intervention by this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory role of this compound.
2. PPARγ Signaling Pathway
Oleanolic acid has been identified as a dual agonist of PPARγ and PPARα, suggesting that this compound may also activate these pathways, which are crucial in metabolism and inflammation.[8]
Caption: Activation of the PPARγ signaling pathway by this compound.
3. Experimental Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a logical workflow for troubleshooting common solubility problems with this compound.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti‐Inflammatory Effect of 21α‐Methylmelianol In Vitro and In Vivo via NF‐κ B/STAT Signaling Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleanolic acid induces a dual agonist action on PPARγ/α and GLUT4 translocation: A pentacyclic triterpene for dyslipidemia and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of Synthesized Methyl Oleanolate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a target molecule is a cornerstone of chemical and pharmaceutical research. However, synthesis is only the first step; rigorous structural confirmation is paramount to ensure the identity and purity of the synthesized compound. This guide provides a comparative overview of the key analytical techniques used to confirm the structure of synthesized methyl oleanolate, a derivative of the biologically active triterpenoid, oleanolic acid. By presenting experimental data and detailed protocols, this guide serves as a practical resource for researchers engaged in natural product synthesis and drug development.
This compound (C₃₁H₅₀O₃, Molar Mass: 470.7 g/mol ) is the methyl ester derivative of oleanolic acid. The esterification of the carboxylic acid group at C-28 modifies the compound's physicochemical properties, which can influence its biological activity and formulation characteristics. As a close structural analog, oleanolic acid serves as an excellent benchmark for comparative analysis.
Comparative Analysis of Spectroscopic Data
The primary methods for elucidating the structure of organic molecules like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Below is a comparative summary of the expected data for this compound and its parent compound, oleanolic acid.
Table 1: ¹H-NMR Spectral Data Comparison (500 MHz, CDCl₃)
| Proton Assignment | This compound (δ, ppm) | Oleanolic Acid (δ, ppm) | Key Differences |
| H-3 | ~3.22 (dd) | 3.23 (dd, J= 11.2, 4.4 Hz)[1] | Minimal difference expected. |
| H-12 | ~5.28 (t) | 5.27 (t, J=3.5 Hz)[1] | Minimal difference expected. |
| H-18 | ~2.85 (dd) | 2.82 (dd, J= 3.6, 13.2 Hz)[1] | Minimal difference expected. |
| -OCH₃ | ~3.60 (s) | N/A | Presence of a sharp singlet confirms the methyl ester. |
| Methyl Protons (s) | ~0.75, 0.77, 0.90, 0.92, 0.93, 0.98, 1.14 | 0.75, 0.77, 0.90, 0.91, 0.93, 0.98, 1.13[1] | Minor shifts may be observed due to esterification. |
Table 2: ¹³C-NMR Spectral Data Comparison (125 MHz, CDCl₃)
| Carbon Assignment | This compound (δ, ppm) | Oleanolic Acid (δ, ppm, Pyridine-d₅) | Key Differences |
| C-3 | ~79.0 | 78.1[1] | Minimal difference expected. |
| C-12 | ~122.5 | 122.6[1] | Minimal difference expected. |
| C-13 | ~143.7 | 144.8[1] | Minimal difference expected. |
| C-28 (C=O) | ~178.0 | 180.2[1] | Slight upfield shift of the carbonyl carbon in the ester. |
| -OCH₃ | ~51.4 | N/A | Presence of a signal around 51-52 ppm confirms the methyl ester. |
Table 3: Mass Spectrometry Data Comparison
| Analysis | This compound | Oleanolic Acid | Key Differences |
| Molecular Ion Peak | m/z 470 [M]⁺ | m/z 456 [M]⁺[1] | Difference of 14 Da corresponding to the additional CH₂ group. |
| Key Fragments | m/z 262, 203, 189 | m/z 248, 203, 189 | The characteristic retro-Diels-Alder fragmentation of the C-ring is expected in both. The fragment containing the ester group (m/z 262) will be 14 Da heavier than the corresponding carboxylic acid fragment (m/z 248). |
Table 4: FTIR Spectral Data Comparison
| Functional Group | This compound (cm⁻¹) | Oleanolic Acid (cm⁻¹) | Key Differences |
| O-H Stretch | ~3400-3500 (broad) | ~2500-3300 (very broad, characteristic of carboxylic acid O-H) | Sharper O-H band in this compound compared to the broad carboxylic acid O-H band. |
| C-H Stretch | ~2850-2960 | ~2850-2960 | Similar aliphatic C-H stretching. |
| C=O Stretch | ~1725-1735 (ester) | ~1690-1710 (carboxylic acid) | Shift of the carbonyl stretching frequency to a higher wavenumber for the ester. |
| C-O Stretch | ~1160-1250 (ester) | ~1200-1300 (carboxylic acid) | Different C-O stretching patterns. |
Experimental Protocols
Detailed and consistent experimental protocols are critical for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the synthesized this compound.
Materials:
-
NMR spectrometer (e.g., Bruker, 500 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Synthesized this compound sample (5-10 mg)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H-NMR Acquisition:
-
Acquire a standard one-dimensional ¹H-NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C-NMR Acquisition:
-
Acquire a proton-decoupled ¹³C-NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shifts using the TMS signal (0.00 ppm for both ¹H and ¹³C).
-
Integrate the peaks in the ¹H-NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the synthesized this compound to confirm its identity.
Materials:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI)
-
HPLC or GC system for sample introduction
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Synthesized this compound sample
-
Syringes, vials, and filters
Procedure (for ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile. The solution should be free of non-volatile salts and buffers.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including capillary voltage, cone voltage, source temperature, and gas flow rates (nebulizing and drying gases).
-
-
Sample Infusion: Infuse the sample solution into the mass spectrometer at a constant flow rate using a syringe pump. Alternatively, inject the sample into an LC system coupled to the mass spectrometer.
-
Data Acquisition:
-
Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 100-1000).
-
For fragmentation analysis (MS/MS), select the molecular ion peak ([M+H]⁺ or [M+Na]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to generate product ions.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. Compare the observed fragments with the expected fragmentation pathways for this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the synthesized this compound.
Materials:
-
FTIR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press)
-
Potassium bromide (KBr), spectroscopic grade (if using pellet method)
-
Mortar and pestle
-
Spatula
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the powdered synthesized this compound onto the ATR crystal, ensuring good contact.
-
Acquire Spectrum: Collect the FTIR spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., O-H, C-H, C=O, C-O).
-
Compare the spectrum with that of the starting material (oleanolic acid) to confirm the conversion of the carboxylic acid to a methyl ester.
-
Visualization of Experimental Workflow and Data Analysis
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and analytical processes involved in confirming the structure of synthesized this compound.
Caption: Experimental workflow for the synthesis and structural confirmation of this compound.
Caption: Logical relationship of data analysis for the structural confirmation of this compound.
By systematically applying these analytical techniques and carefully interpreting the resulting data, researchers can confidently confirm the structure of their synthesized this compound, ensuring the integrity of their subsequent biological and pharmacological studies.
References
Methyl Oleanolate: A Comparative Efficacy Analysis Against Standard Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of methyl oleanolate, a derivative of the naturally occurring pentacyclic triterpenoid oleanolic acid, against standard drugs in key therapeutic areas: inflammation, cancer, and diabetes. The information is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the available quantitative data comparing the efficacy of this compound and related oleanolic acid derivatives with standard drugs.
Anti-Inflammatory Efficacy
| Compound | Assay | Cell Line | IC₅₀ (µg/mL) | Standard Drug | Standard Drug IC₅₀ (µg/mL) |
| Diamine-PEGylated oleanolic acid (OADP) | Nitric Oxide (NO) Inhibition (48h) | RAW 264.7 | 1.09 ± 0.01[1] | Diclofenac | 53.84 ± 2.25[1] |
| Diamine-PEGylated oleanolic acid (OADP) | Nitric Oxide (NO) Inhibition (72h) | RAW 264.7 | 0.95 ± 0.01[1] | Diclofenac | 50.50 ± 1.31[1] |
| Oleanolic Acid (OA) | Nitric Oxide (NO) Inhibition (48h) | RAW 264.7 | 31.28 ± 2.01[1] | Diclofenac | 53.84 ± 2.25[1] |
| Oleanolic Acid (OA) | Nitric Oxide (NO) Inhibition (72h) | RAW 264.7 | 42.91 ± 0.27[1] | Diclofenac | 50.50 ± 1.31[1] |
Anti-Cancer Efficacy
| Compound | Cell Line | IC₅₀ (µM) | Standard Drug | Standard Drug IC₅₀ (µM) |
| Oleanolic Acid Derivative (3d) | MCF-7 (Breast Cancer) | 0.77[2] | Doxorubicin | ~0.1-1 (literature values vary) |
| Oleanolic Acid Derivative (EK-9) | HL-60 (TB) (Leukemia) | 3.10[3] | Doxorubicin | Not directly compared |
| Oleanolic Acid Derivative (EK-9) | RPMI-8226 (Leukemia) | 3.74[3] | Doxorubicin | Not directly compared |
| Oleanolic Acid Derivative (EK-9) | K-562 (Leukemia) | 5.07[3] | Doxorubicin | Not directly compared |
| Oleanolic Acid | A431 (Skin Cancer) | >50 | Doxorubicin | Not directly compared |
| Oleanolic Acid Derivative (52) | A431 (Skin Cancer) | 2.67[4] | Doxorubicin | Not directly compared |
Anti-Diabetic Efficacy
| Treatment | Animal Model | Parameter | Result |
| Oleanolic Acid (250 mg/kg) + Metformin (100 mg/kg) | db/db diabetic mice | Fasting Blood Glucose | More significant decrease than either monotherapy[5] |
| Oleanolic Acid (250 mg/kg) | db/db diabetic mice | Fasting Blood Glucose | Significant decrease compared to vehicle[5] |
| Metformin (100 mg/kg) | db/db diabetic mice | Fasting Blood Glucose | Significant decrease compared to vehicle[5] |
| Oleanolic Acid (60 mg/kg/day) | Streptozotocin-induced diabetic rats | Blood Glucose | Significant reduction |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Nitric Oxide (NO) Inhibition Assay (Anti-Inflammatory)
Objective: To determine the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
General Protocol:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at a final concentration of 1 µg/mL) to induce an inflammatory response. Control wells without LPS and with LPS alone are included.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated in the dark for 10-15 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-only control.
MTT Assay for Cell Viability (Anti-Cancer)
Objective: To assess the cytotoxic effect of a compound on cancer cells and determine its half-maximal inhibitory concentration (IC₅₀).
General Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.
Streptozotocin (STZ)-Induced Diabetic Animal Model (Anti-Diabetic)
Objective: To induce a diabetic state in rodents to evaluate the efficacy of anti-diabetic compounds.
General Protocol:
-
Animal Selection: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), dissolved in a citrate buffer (pH 4.5), is administered at a dose of 55-65 mg/kg body weight.
-
Confirmation of Diabetes: Blood glucose levels are monitored. Animals with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) after a few days are considered diabetic and are used for the study.
-
Treatment: The diabetic animals are then treated with the test compound (e.g., this compound), a standard drug (e.g., metformin), or a vehicle control over a specified period.
-
Monitoring: Blood glucose levels, body weight, and other relevant biochemical parameters are monitored throughout the study.
Signaling Pathway and Experimental Workflow Visualizations
NF-κB Signaling Pathway Inhibition
References
A Comparative Guide to the Biological Target Validation of Methyl Oleanolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl oleanolate's potential biological targets, evaluating its performance against alternative molecules and supported by experimental data. As a derivative of the pleiotropic natural product oleanolic acid, this compound's precise molecular mechanism is an area of active investigation. This document summarizes the current evidence for its interaction with key cellular targets, including Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), the multidrug resistance transporter ABCB1, and Topoisomerase I.
Overview of Potential Biological Targets
This compound, a methyl ester derivative of oleanolic acid, is being explored for its therapeutic potential, particularly in oncology. While its parent compound, oleanolic acid, is known to modulate a wide array of signaling pathways, the specific molecular target of this compound is not definitively established. Research on closely related derivatives suggests several key proteins that may be directly or indirectly affected by this compound. This guide will focus on three of the most promising candidates: PPARγ, ABCB1, and Topoisomerase I.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and cellular differentiation. Its modulation has been investigated as a therapeutic strategy in various diseases, including cancer.
A derivative of oleanolic acid, methyl oleanonate, has been identified as a natural triterpene PPARγ agonist.[1] While this suggests that this compound may also possess PPARγ agonist activity, direct experimental validation is necessary.
Comparative Data: PPARγ Agonists
The following table compares the activity of known PPARγ agonists. Data for this compound is currently unavailable and would require experimental determination.
| Compound | Type | IC50 / EC50 / Ki | Cell Line / Assay | Reference |
| This compound | - | Data not available | - | - |
| Rosiglitazone | Full Agonist | Kd = 40–70 nM | Competitive Binding Assay | [2] |
| Pioglitazone | Full Agonist | - | - | [3] |
| Ciglitazone | Full Agonist | - | - | [4] |
| Ionomycin | Partial Agonist | - | In vitro and in vivo diabetes models | [3] |
| Podophyllotoxone | Partial Agonist | IC50 = 27.43 µM, Ki = 9.86 µM | TR-FRET Competitive Binding Assay | [5][6] |
Experimental Protocol: PPARγ Agonist Validation (TR-FRET Competitive Binding Assay)
This protocol is designed to determine the binding affinity of a test compound, such as this compound, to the PPARγ ligand-binding domain (LBD).
Materials:
-
Recombinant human PPARγ LBD
-
Fluorescently labeled PPARγ ligand (tracer)
-
Test compound (this compound)
-
Assay buffer
-
Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the PPARγ LBD, the fluorescent tracer, and the test compound dilutions.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal. A decrease in the signal indicates displacement of the tracer by the test compound.
-
Calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the tracer. The Ki can then be calculated from the IC50.[5][6]
PPARγ Agonist Validation Workflow
ABCB1 (P-glycoprotein)
ABCB1, also known as P-glycoprotein (P-gp) or multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that transports a wide range of xenobiotics out of cells. Its overexpression is a major mechanism of multidrug resistance (MDR) in cancer cells.
A derivative of oleanolic acid, methyl 3,11-dioxoolean-12-en-28-olate (DIOXOL), has been shown to target ABCB1-related multidrug resistance.[7] DIOXOL was found to reduce the expression of the ABCB1 gene and decrease the level of P-gp.[7] While this suggests a potential role for this compound in modulating ABCB1, some studies indicate that oleanolic acid itself is not a substrate for ABCB1.[8]
Comparative Data: ABCB1 Modulators
The following table provides examples of molecules that modulate ABCB1 activity.
| Compound | Mechanism of Action | Effect on Drug Resistance | Reference |
| This compound | Data not available | Data not available | - |
| Verapamil | First-generation inhibitor | Reverses MDR in vitro | [9] |
| Tariquidar | Third-generation inhibitor | Potent and specific ABCB1 inhibition | [9] |
| Peptide HX-12C | Inhibits drug efflux | Reverses ABCB1-mediated MDR | [9] |
| CRISPR/Cas9 | Gene editing | Knocks out ABCB1 expression | [10][11] |
Experimental Protocol: Western Blot for ABCB1 Expression
This protocol is used to determine the effect of a test compound on the protein expression level of ABCB1 in cancer cells.
Materials:
-
Cancer cell line (e.g., a multidrug-resistant line overexpressing ABCB1)
-
Test compound (this compound)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against ABCB1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cancer cells and treat with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against ABCB1.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative expression of ABCB1.[12][13][14]
ABCB1-Mediated Multidrug Resistance Pathway
Topoisomerase I
Topoisomerase I is a nuclear enzyme that relaxes DNA supercoiling during replication and transcription. It is a well-established target for cancer chemotherapy.
A novel derivative of oleanolic acid, N-(3-(methyl(3-(orotic amido)propyl)amino)propyl) oleanolamide, has been identified as a catalytic inhibitor of Topoisomerase I.[15] However, a study on fatty acids and their derivatives showed that the methyl ester of oleic acid had little to no inhibitory effect on Topoisomerase I.[16] This suggests that while some oleanolic acid derivatives can inhibit this enzyme, this compound itself may not be a potent inhibitor.
Comparative Data: Topoisomerase I Inhibitors
The following table lists some well-known Topoisomerase I inhibitors.
| Compound | Type | Clinical Use | Reference |
| This compound | Data not available | - | - |
| Camptothecin | Natural Product | Parent compound for derivatives | [17][18] |
| Topotecan | Camptothecin derivative | Ovarian and small cell lung cancer | [18][19][20] |
| Irinotecan | Camptothecin derivative | Colorectal cancer | [18][19][20] |
| Indenoisoquinolines | Non-camptothecin | In clinical trials | [19] |
Experimental Protocol: Topoisomerase I DNA Cleavage Assay
This assay is used to identify compounds that inhibit Topoisomerase I by stabilizing the enzyme-DNA cleavage complex.
Materials:
-
Purified human Topoisomerase I
-
Supercoiled plasmid DNA
-
Test compound (this compound)
-
Reaction buffer
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Incubate supercoiled plasmid DNA with Topoisomerase I in the presence of varying concentrations of the test compound.
-
The reaction allows the enzyme to relax the supercoiled DNA into its open circular form.
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light.
-
Inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled or nicked DNA.[1][21][22][23][24]
Topoisomerase I Inhibition Logic
Conclusion
The biological target of this compound remains an open question requiring further direct experimental validation. Based on the activity of its parent compound, oleanolic acid, and other closely related derivatives, PPARγ, ABCB1, and Topoisomerase I represent plausible, albeit unconfirmed, targets. The experimental protocols and comparative data provided in this guide offer a framework for researchers to systematically investigate the molecular mechanism of this compound and to compare its activity with existing modulators of these important cellular pathways. Further studies, including binding assays, enzymatic assays, and cell-based functional assays, are essential to definitively identify and validate the biological target(s) of this compound and to unlock its full therapeutic potential.
References
- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PPAR-γ Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oleanolic acid derivative methyl 3,11-dioxoolean-12-en-28-olate targets multidrug resistance related to ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Peptide Reverses ABCB1-Mediated Chemotherapeutic Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting ABCB1-mediated tumor multidrug resistance by CRISPR/Cas9-based genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting ABCB1 (MDR1) in multi-drug resistant osteosarcoma cells using the CRISPR-Cas9 system to reverse drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. img.abclonal.com [img.abclonal.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of N-(3-(methyl(3-(orotic amido)propyl)amino)propyl) oleanolamide as a novel topoisomerase I catalytic inhibitor by rational design, molecular dynamics simulation, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of topoisomerases by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 20. karger.com [karger.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. DNA cleavage assay for the identification of topoisomerase I inhibitors. | Sigma-Aldrich [merckmillipore.com]
- 24. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Off-Target Effects of Methyl Oleanolate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl oleanolate, a derivative of the naturally occurring pentacyclic triterpenoid oleanolic acid, has garnered attention for its potential therapeutic benefits, primarily as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. While its on-target effects show promise for conditions like type 2 diabetes, a thorough understanding of its off-target interactions is crucial for a comprehensive safety and efficacy profile. This guide provides a comparative analysis of this compound's potential off-target effects, drawing upon data from its parent compound, oleanolic acid, and other PPARγ agonists.
On-Target vs. Potential Off-Target Activity
This compound's primary pharmacological activity is the activation of PPARγ, a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. However, like many small molecules, it has the potential to interact with other cellular targets, leading to off-target effects. These can be either beneficial or detrimental. The following table summarizes the known on-target activity and potential off-target activities based on studies of oleanolic acid and its derivatives.
| Target Class | Specific Target/Pathway | Compound | Activity/Effect | Quantitative Data (IC50/Ki) |
| On-Target | Nuclear Receptor | This compound | PPARγ Agonist | Data not available |
| Oleanolic Acid | PPARγ/α Dual Agonist | Data not available[1] | ||
| Potential Off-Target | Kinases | Oleanolic Acid Derivatives | EGFR Tyrosine Kinase | IC50 values in the micromolar range for some derivatives[2][3] |
| Oleanolic Acid | p38 MAPK, JNK, ERK | Activation observed in cancer cell lines[4] | ||
| Oleanolic Acid | PI3K/Akt/mTOR | Inhibition of this pathway has been observed[1][5][6][7] | ||
| GPCRs | Oleanolic Acid | Allosteric Agonist of Integrin αM | Data not available[8] | |
| Other Enzymes | Oleanolic Acid Derivatives | Caspase-3 and Caspase-8 | Stimulation of activity observed[9] | |
| Transcription Factors | Oleanolic Acid | NF-κB | Inhibition of activation[10][11][12] |
Comparative Analysis with Other PPARγ Agonists
To provide context for the potential off-target profile of this compound, it is useful to compare it with established PPARγ agonists like pioglitazone and rosiglitazone. These drugs have been extensively studied, and their off-target effects are better characterized.
| Feature | This compound (based on Oleanolic Acid data) | Pioglitazone | Rosiglitazone |
| Primary Target | PPARγ | PPARγ | PPARγ |
| Known Off-Targets | EGFR, MAPK, PI3K/Akt, NF-κB pathways | Mitochondrial respiratory chain proteins, ion channels | Mitochondrial respiratory chain proteins, ion channels[13] |
| Reported Side Effects | Data not available | Fluid retention, weight gain, bone fracture risk, potential bladder cancer risk[14][15] | Fluid retention, weight gain, increased risk of heart failure[16][17] |
Signaling Pathways Potentially Modulated by this compound
Based on the activity of its parent compound, oleanolic acid, this compound may influence several key signaling pathways beyond PPARγ activation. Understanding these interactions is critical for predicting its broader physiological effects.
Figure 1: Potential inhibition of the NF-κB signaling pathway by this compound.
Figure 2: Potential modulation of MAPK signaling pathways by this compound.
Figure 3: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols for Off-Target Screening
To definitively determine the off-target profile of this compound, a systematic screening against a panel of kinases, G-protein coupled receptors (GPCRs), and other relevant enzymes is necessary. Below are detailed methodologies for key experiments.
Kinase Profiling Assay
This assay is designed to assess the inhibitory activity of a test compound against a broad panel of protein kinases.
Experimental Workflow:
Figure 4: Workflow for a typical in vitro kinase profiling assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP in a kinase reaction buffer.
-
Incubation: Add the diluted this compound or vehicle control to the wells and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the kinase reaction and add a detection reagent. For example, in an ADP-Glo™ assay, the reagent converts the ADP produced to ATP, which then generates a luminescent signal.
-
Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each kinase.
Receptor Binding Assay
This assay measures the ability of a test compound to bind to a specific receptor, often by competing with a radiolabeled ligand.
Experimental Workflow:
Figure 5: Workflow for a competitive radioligand binding assay.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a reaction tube or multi-well plate, incubate the receptor preparation (e.g., cell membranes expressing the target receptor), a fixed concentration of a high-affinity radiolabeled ligand, and varying concentrations of this compound.
-
Separation: After reaching equilibrium, separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through a glass fiber filter, which traps the membranes while allowing the free ligand to pass through.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
While this compound shows promise as a PPARγ agonist, a comprehensive evaluation of its off-target effects is essential for its development as a therapeutic agent. Based on the known activities of its parent compound, oleanolic acid, potential off-target interactions with key signaling pathways such as NF-κB, MAPK, and PI3K/Akt should be investigated.
Direct, quantitative screening of this compound against a broad panel of kinases, GPCRs, and other enzymes is strongly recommended. The experimental protocols outlined in this guide provide a framework for such investigations. Comparative studies with existing PPARγ agonists like pioglitazone and rosiglitazone will be invaluable in contextualizing the off-target profile of this compound and predicting its potential for adverse effects. A thorough understanding of its selectivity will ultimately guide its safe and effective translation into clinical applications.
References
- 1. Oleanolic acid induced autophagic cell death in hepatocellular carcinoma cells via PI3K/Akt/mTOR and ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Oleanolic Acid Lactones as Effective Agents in the Combat with Cancers—Cytotoxic and Antioxidant Activity, SAR Analysis, Molecular Docking and ADMETox Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK signaling mediates mitochondrial apoptosis in cancer cells induced by oleanolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of oleanolic acid in modulation of PI3K/Akt/mTOR/STAT-3/GSK-3β signaling pathways and neuroprotection against methylmercury-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleanolic acid inhibits cell survival and proliferation of prostate cancer cells in vitro and in vivo through the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Assessing Potential for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. diabetesonthenet.com [diabetesonthenet.com]
- 16. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Rosiglitazone - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Anti-inflammatory Effects of Methyl Oleanolate
Oleanolic acid (OA), a pentacyclic triterpenoid found in numerous plant species, has long been recognized for its diverse pharmacological properties, including significant anti-inflammatory activity.[1][2] Its therapeutic application, however, can be limited by factors such as modest potency and low bioavailability.[3] To overcome these limitations, researchers have explored various synthetic and semi-synthetic derivatives of OA, including methyl oleanolate, to enhance its biological efficacy.[3][4] This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound and other oleanolic acid derivatives, supported by experimental data and detailed methodologies.
The anti-inflammatory actions of oleanolic acid and its derivatives are primarily exerted through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3] These pathways are crucial in regulating the expression of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-1β, IL-6), and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3] By inhibiting these signaling cascades, oleanolic acid derivatives can effectively suppress the inflammatory response.[1]
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potency of this compound and related compounds is often assessed by their ability to inhibit the production of inflammatory mediators in cellular and animal models. The half-maximal inhibitory concentration (IC50) is a standard metric for evaluating a compound's effectiveness. The following tables summarize the reported inhibitory activities of oleanolic acid and its derivatives against key inflammatory markers.
Table 1: In Vitro Anti-inflammatory Activity of Oleanolic Acid Derivatives
| Compound | Assay | Target/Mediator | Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid | PGE2 Release | Cyclooxygenase (COX) | Mouse Peritoneal Macrophages | 23.51 | [5] |
| Oleanolic Acid | LTC4 Release | 5-Lipoxygenase (5-LOX) | Mouse Peritoneal Macrophages | 16.79 | [5] |
| Methyl 3-octanoyloxyiminoolean-12-en-28-oate | Nitric Oxide (NO) Production | iNOS | Macrophages | - | [6] |
| 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) | Nitric Oxide (NO) Production | iNOS | Activated Macrophages | >200,000 times more active than OA | [7] |
| Indole-fused OA derivatives | Nitric Oxide (NO) Production | iNOS | Macrophages | 2.66 - 25.40 | [6] |
Table 2: In Vivo Anti-inflammatory Activity of Oleanolic Acid Derivatives
| Compound | Animal Model | Inflammation Inducer | Effect | Reference |
| Oleanolic Acid | Rat Paw Edema | Carrageenan, Dextran | Significant inhibition of edema | [8] |
| 3-acetoxy, 28-methylester oleanolic acid (3-A,28-MOA) | Rat Paw Edema | Serotonin, Fresh Egg Albumin | Significantly better inhibition than OA and indomethacin | [1][4] |
| Methyl 3-octanoyloxyiminoolean-12-en-28-oate | Rat Paw Edema | Carrageenan | Demonstrated anti-edemic effects | [9][10] |
| Diamine-PEGylated oleanolic acid (OADP) | Mouse Ear Edema | 12-O-tetradecanoylphorbol 13-acetate (TPA) | Potent anti-inflammatory activity | [1][11] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory mechanism of oleanolic acid derivatives involves the intricate regulation of cellular signaling pathways. The following diagrams illustrate the key pathways and a general experimental workflow for evaluating these compounds.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
Caption: General experimental workflow for assessing anti-inflammatory activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the anti-inflammatory effects of this compound and its analogs.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[12]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).[12][13]
2. Nitric Oxide (NO) Production Assay:
-
Principle: The production of NO, a pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Procedure: After treatment and stimulation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant. The absorbance is measured at approximately 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
3. Cytokine Assays (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatant.[12]
-
Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, the supernatant is added to wells pre-coated with antibodies specific to the cytokine of interest. After a series of incubation and washing steps with detection antibodies and enzyme conjugates, a substrate is added to produce a colorimetric signal, which is proportional to the amount of cytokine present.
In Vivo Anti-inflammatory Models
1. Carrageenan-Induced Paw Edema in Rats:
-
Principle: This is a widely used model of acute inflammation. Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema.
-
Procedure: Animals (e.g., Wistar rats) are orally administered the test compound or vehicle.[4] After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw. The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[8][10]
2. TPA-Induced Ear Edema in Mice:
-
Principle: Topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) to the mouse ear induces a potent inflammatory response, including edema and cellular infiltration.[11]
-
Procedure: The test compound is applied topically to the inner and outer surfaces of the mouse ear.[11] Shortly after, TPA is applied to the same areas. After a specified duration (e.g., 4-6 hours), the mice are euthanized, and ear punches of a standard diameter are taken and weighed. The difference in weight between the TPA-treated ear and the vehicle-treated ear represents the degree of edema. The anti-inflammatory effect is expressed as the percentage reduction in edema weight in the treated group compared to the control group.
References
- 1. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of oleanolic acid in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Anti‐Inflammatory Effect of 21α‐Methylmelianol In Vitro and In Vivo via NF‐κ B/STAT Signaling Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues [mdpi.com]
"comparative study of methyl oleanolate from different natural sources"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl oleanolate derived from various natural sources. Due to the limited availability of direct quantitative data for methyl oleanate in the public domain, this document extrapolates information from its precursor, oleanolic acid, which is widely distributed in the plant kingdom.[1][2] this compound can be obtained either through direct isolation from plant sources where it naturally occurs or, more commonly, via the esterification of oleanolic acid. This guide details the natural prevalence of oleanolic acid, outlines protocols for extraction and quantification, and explores the potential signaling pathways modulated by this bioactive compound.
Data Presentation: Oleanolic Acid Content in Various Plant Species
Since this compound is a methyl ester derivative of oleanolic acid, plants rich in oleanolic acid are primary candidates for obtaining this compound.[1] The following table summarizes the oleanolic acid content in several plant species, indicating their potential as sources for this compound production. It is important to note that the yield of this compound can be influenced by the efficiency of the esterification process.
| Plant Species | Plant Part | Oleanolic Acid Content (% dry weight) | Reference |
| Olea europaea (Olive) | Leaves | High (commercial source) | [1] |
| Lantana camara | Roots | 1.23% | |
| Satureja mutica | Leaves | 0.0175% | [3] |
| Thymus persicus | Aerial Parts | 0.48% | [4] |
| Ilex aquifolium | Leaves | 0.5% | [5] |
| Ziziphora clinopodioides | Whole Plant | Variable | [6] |
| Gentiana olivieri | Flower | 0.182% | [7] |
| Eriobotrya japonica (Loquat) | Leaves | 1.4% | [2] |
| Ligustrum lucidum | Fruit | 5.96-6.26% | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound from plant materials. These protocols are adapted from established methods for oleanolic acid and other similar triterpenoids.
Extraction of Oleanolic Acid from Plant Material
This protocol outlines a general procedure for the extraction of oleanolic acid, the precursor to this compound, from dried plant material.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Conical flasks
Procedure:
-
Accurately weigh 1.0 g of the dried, powdered plant material into a conical flask.
-
Add 20 mL of methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process with the plant residue to ensure complete extraction.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Esterification of Oleanolic Acid to this compound
This protocol describes the conversion of oleanolic acid to this compound.
Materials:
-
Crude oleanolic acid extract
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Distilled water
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the crude oleanolic acid extract in methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the methanolic solution.
-
Reflux the mixture for 2-4 hours.
-
After cooling, neutralize the reaction mixture with a 5% sodium bicarbonate solution.
-
Extract the this compound into an organic solvent like diethyl ether or ethyl acetate using a separatory funnel.
-
Wash the organic layer with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield crude this compound.
Purification of this compound using Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound and evaporate the solvent.
Quantification of this compound by HPLC
This protocol provides a validated method for the quantification of methyl oleanate using High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol. From the stock solution, prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve a known amount of the purified this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantification of this compound by GC-MS
This protocol details the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for volatile and thermally stable compounds. Derivatization is typically not required for the methyl ester form.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness)
Reagents:
-
Hexane (GC grade)
-
This compound reference standard
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV, scanning from m/z 50 to 600.
Procedure:
-
Standard and Sample Preparation: Prepare standard and sample solutions in hexane at appropriate concentrations.
-
Analysis: Inject 1 µL of the prepared solutions into the GC-MS system.
-
Quantification: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. Quantification can be performed using an external or internal standard method.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the extraction, derivatization, purification, and quantification of this compound.
Potential Signaling Pathways Modulated by Oleanolic Acid and its Derivatives
While specific studies on the signaling pathways of this compound are limited, the extensive research on its parent compound, oleanolic acid, provides valuable insights into its probable mechanisms of action. Oleanolic acid and its derivatives have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis.[8][9]
Caption: Potential signaling pathways modulated by oleanolic acid derivatives like this compound.
References
- 1. Oleanolic Acid and Its Derivatives: Biological Activities and Therapeutic Potential in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tmrjournals.com [tmrjournals.com]
- 3. jmp.ir [jmp.ir]
- 4. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 5. Identification and Quantitation of Ursolic and Oleanolic Acids in Ilex aquifolium L. Leaf Extracts Using 13C and 1H-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Methyl Oleanolate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. A higher TI indicates a wider margin of safety for a drug. This guide provides a comparative evaluation of the therapeutic potential of methyl oleanolate, a derivative of the naturally occurring triterpenoid oleanolic acid. Due to the limited availability of comprehensive studies directly reporting the therapeutic index of this compound, this guide synthesizes available preclinical data on its cytotoxicity and the efficacy of closely related compounds to offer a preliminary assessment. This information is juxtaposed with data from cisplatin, a standard chemotherapeutic agent, to provide context.
Comparative Efficacy and Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of this compound and the chemotherapeutic drug cisplatin, alongside the anti-inflammatory efficacy of a related oleanolic acid derivative. The Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration (IC50) to the effective concentration (IC50), serves as an estimate for the therapeutic index in this preclinical context.
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) | Selectivity Index (SI) |
| This compound | HeLa | MTT | Cytotoxicity (48h) | 33.8[1] | Data Not Available |
| Cisplatin | HeLa | MTT | Cytotoxicity (72h) | ~10-20 | Data Not Available |
| Oleanolic Acid Derivative | RAW 264.7 | Griess | Anti-inflammatory (NO Inhibition) | ~9-11 (converted from µg/mL)[2] | ~3-4 (estimated) |
Note: The Selectivity Index for the oleanolic acid derivative is an estimation based on the cytotoxicity of this compound in HeLa cells and the anti-inflammatory activity of 3-O-acethyloleanolic acid in RAW 264.7 macrophages. This is a cross-compound, cross-cell line comparison and should be interpreted with caution.
Interpreting the Data
This compound demonstrates moderate cytotoxicity against HeLa cervical cancer cells, with an IC50 value of 33.8 µM after 48 hours of exposure.[1] In comparison, cisplatin, a widely used chemotherapy drug, exhibits cytotoxicity in a similar micromolar range in the same cell line.
While direct efficacy data for this compound is sparse in the reviewed literature, a closely related compound, 3-O-acethyloleanolic acid, has shown potent anti-inflammatory activity by inhibiting nitric oxide (NO) production with an IC50 in the range of 4.12–5.12 µg/mL (approximately 9-11 µM).[2] Using this as a proxy for the potential efficacy of this compound, a preliminary and indirect Selectivity Index can be estimated. This estimation suggests a modest therapeutic window for the anti-inflammatory effects of this class of compounds. It is crucial to note that this is an approximation, and further studies are required to determine the direct efficacy and therapeutic index of this compound.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions. These crystals are then dissolved in a solubilizing agent, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing Key Concepts
To better understand the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Conceptual illustration of a wide versus a narrow therapeutic index.
References
Safety Operating Guide
Proper Disposal of Methyl Oleanolate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Methyl Oleanolate
This compound, a naturally derived triterpenoid, requires careful handling and disposal to ensure laboratory safety and environmental protection. While not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory chemical waste procedures is mandatory.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated containers, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields and chemical-resistant gloves.[1] Work should be conducted in a well-ventilated area.[1] In the event of a spill, prevent the substance from entering drains.[1] Absorb the spilled material with an inert substance (e.g., vermiculite, sand) and collect it in a designated, sealed container for disposal.[1]
Quantitative Data for Disposal Considerations
The following table summarizes key physical and chemical properties of this compound that inform its proper disposal.
| Property | Value | Implication for Disposal |
| GHS Classification | Not a hazardous substance or mixture[1][2] | Does not meet the criteria for ignitability, corrosivity, reactivity, or toxicity under standard conditions. However, it should still be treated as a chemical waste. |
| Molecular Formula | C31H50O3[3] | --- |
| Molecular Weight | 470.7 g/mol [3] | --- |
| Boiling Point | 526.10 °C @ 760.00 mm Hg (estimated)[2] | Low volatility at standard room temperature. |
| Flash Point | 190.70 °C (375.00 °F) (estimated)[2] | Not considered a flammable hazardous waste. |
| Water Solubility | 0.0003266 mg/L @ 25 °C (estimated)[2] | Should not be disposed of down the drain.[1] |
| Hazardous Decomposition Products | No dangerous decomposition products known[1] | Stable under normal storage and handling conditions. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe and compliant disposal of this compound waste.
1. Waste Identification and Segregation:
-
Treat all unwanted this compound and materials contaminated with it as chemical waste.
-
Do not mix this compound waste with other waste streams, particularly halogenated solvents, unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.
2. Waste Container Selection and Labeling:
-
Use a chemically compatible container with a secure, leak-proof screw-on cap. Plastic bottles are often preferred over glass to minimize the risk of breakage.
-
Affix a "Hazardous Waste" or "Chemical Waste" label to the container as soon as the first waste is added.
-
The label must include the following information:
-
Full chemical name: "this compound" (avoid abbreviations).
-
The quantity or concentration of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or responsible person.
-
The laboratory location (building and room number).
-
3. Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
Ensure the storage area has secondary containment to capture any potential leaks.
4. Requesting Disposal:
-
Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's EHS department.
-
Follow your institution's specific procedures for submitting this request, which may involve an online form or a paper tag system.
Disposal of Empty this compound Containers
For containers that previously held this compound:
-
Ensure the container is completely empty, with all pourable liquid removed.
-
Since this compound is not classified as an acutely hazardous waste, triple-rinsing with a suitable solvent is a recommended best practice to ensure the removal of any residue.
-
Collect the rinsate as chemical waste and add it to your this compound waste container.
-
After rinsing, deface or remove the original product label.
-
Dispose of the clean, empty container in the regular trash or as directed by your institution's policies.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl Oleanolate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl oleanolate. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.[1][2]
| PPE Category | Item | Specifications & Use |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Handle with powder-free, chemical-impermeable gloves (e.g., Nitrile).[1][3][4] Gloves must be inspected before use and changed frequently (every 30-60 minutes) or immediately if contaminated or damaged.[3] |
| Body Protection | Laboratory Coat/Gown | Wear a fire/flame resistant and impervious lab coat or gown.[1] Ensure it has long sleeves and fits properly. |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] For handling powders, an N-95 or N-100 particle mask may be sufficient in a well-ventilated area.[3] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]
-
Set up an emergency exit and a designated risk-elimination area before starting work.[1]
-
Have an emergency eyewash station and safety shower readily accessible.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as specified in the table above.
-
Ensure gloves are worn over the cuffs of the lab coat to protect the wrists.[3]
3. Handling and Use:
-
Avoid creating dust when handling the solid compound.[1]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[1]
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin and eyes.[1]
4. Spills and Emergencies:
-
In case of a spill:
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[1]
-
In all cases of exposure, consult a doctor immediately.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Disposal Procedure:
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
